molecular formula C10H12ClI2NO3 B12002468 H-3,5-Diiodo-tyr-ome hcl

H-3,5-Diiodo-tyr-ome hcl

Número de catálogo: B12002468
Peso molecular: 483.47 g/mol
Clave InChI: RAXWZGMSMQUDTR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

H-3,5-Diiodo-tyr-ome hcl is a useful research compound. Its molecular formula is C10H12ClI2NO3 and its molecular weight is 483.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-3,5-Diiodo-tyr-ome hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-3,5-Diiodo-tyr-ome hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11I2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXWZGMSMQUDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)I)O)I)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClI2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: Methyl 3,5-Diiodo-L-Tyrosinate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 3,5-diiodo-L-tyrosinate hydrochloride (H-3,5-Diiodo-Tyr-OMe·HCl), a critical intermediate in thyroid hormone research and peptide synthesis.

Executive Summary

Methyl 3,5-diiodo-L-tyrosinate hydrochloride (CAS: 151266-48-7) is the methyl ester derivative of 3,5-diiodo-L-tyrosine (DIT), stabilized as a hydrochloride salt.[1][2][3] It serves as a pivotal building block in the synthesis of thyromimetic compounds, including 3,5-Diiodothyronine (T2) and isotopically labeled thyroid hormones. Its ester protection renders it suitable for orthogonal protection strategies in solid-phase and solution-phase peptide synthesis, specifically for incorporating halogenated tyrosine residues into bioactive peptides.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Core Identifiers
ParameterDetail
Chemical Name Methyl 3,5-diiodo-L-tyrosinate hydrochloride
Common Synonyms H-3,5-Diiodo-Tyr-OMe[2][3][4][5][6][7]·HCl; 3,5-Diiodotyrosine methyl ester HCl
CAS Number 151266-48-7
Molecular Weight 483.47 g/mol
Molecular Formula C₁₀H₁₁I₂NO₃[2][3] · HCl
MDL Number MFCD00237694
Physical Characteristics
PropertyValue
Appearance White to light yellow powder
Melting Point 197 – 203 °C (decomposition)
Solubility Soluble in Methanol, DMSO, DMF; slightly soluble in water
Storage -20°C (Desiccate; Hygroscopic)
Structural Visualization

The following diagram illustrates the chemical structure and the esterification site relative to the iodinated phenol ring.

ChemicalStructure Figure 1: Structural Components of H-3,5-Diiodo-Tyr-OMe·HCl TyrosineCore 3,5-Diiodo-L-Tyrosine Core (Phenol Ring + Iodines) AmineGroup Alpha-Amine (NH2·HCl) TyrosineCore->AmineGroup C-Alpha EsterGroup Methyl Ester (-COOCH3) TyrosineCore->EsterGroup C-Terminus Modification

Synthetic Methodology

The synthesis of H-3,5-Diiodo-Tyr-OMe[8]·HCl typically proceeds via the Fischer esterification of 3,5-diiodo-L-tyrosine using thionyl chloride in methanol. This method is preferred for its high yield and the simultaneous formation of the stable hydrochloride salt.

Protocol: Thionyl Chloride Mediated Esterification

Objective: Convert 3,5-Diiodo-L-Tyrosine to its methyl ester hydrochloride.

Reagents:

  • 3,5-Diiodo-L-Tyrosine (Starting Material)[3][9][4][5][8]

  • Thionyl Chloride (SOCl₂) [Caution: Corrosive, reacts violently with water ][10]

  • Anhydrous Methanol (MeOH)

Step-by-Step Workflow:

  • Preparation (0°C): Chill anhydrous methanol (10-20 mL per gram of substrate) in an ice bath to 0°C under an inert atmosphere (N₂ or Ar).

  • Activation: Dropwise add Thionyl Chloride (2–3 equivalents) to the chilled methanol. Note: This generates HCl in situ. Evolution of SO₂ gas will occur; perform in a fume hood.

  • Addition: Add 3,5-Diiodo-L-Tyrosine to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 65-75°C) for 12–18 hours. Monitoring by TLC (System: n-Butanol/Acetic Acid/Water) should show the disappearance of the free acid.

  • Isolation: Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield a solid residue.

  • Purification: Recrystallize the residue, typically using a Methanol/Diethyl Ether system, to afford the pure hydrochloride salt as a light yellow powder.

SynthesisWorkflow Figure 2: Synthesis Protocol via Thionyl Chloride Activation Start Start: 3,5-Diiodo-L-Tyrosine Reagent Add SOCl2 / MeOH (0°C, N2 atm) Start->Reagent Reflux Reflux @ 75°C (12-18 Hours) Reagent->Reflux Fischer Esterification Workup Evaporate Solvent (Vacuum) Reflux->Workup Product Product: H-3,5-Diiodo-Tyr-OMe·HCl (Recrystallize from MeOH/Ether) Workup->Product Yields HCl Salt

Biological Relevance & Applications[3]

Precursor for Thyroid Hormone Analogs

H-3,5-Diiodo-Tyr-OMe·HCl is a direct synthetic precursor to 3,5-Diiodothyronine (T2) . In the biological context, thyroid hormones are synthesized via the coupling of iodinated tyrosines. In the laboratory, this methyl ester allows for controlled coupling reactions (e.g., Ullmann ether synthesis) to form the ether bridge characteristic of thyronines (T3, T4) without side reactions at the carboxylic acid position.

Peptide Synthesis (Solid & Solution Phase)

In peptide chemistry, the halogenated phenol ring of 3,5-diiodotyrosine poses steric and electronic challenges. Using the methyl ester (OMe) protects the C-terminus, allowing the N-terminus to react freely during solution-phase coupling.

  • Protecting Group Strategy: The OMe group is stable to mild acids (TFA) used to remove Boc groups, allowing for orthogonal deprotection strategies.

  • Research Tool: Used to synthesize peptides containing "heavy" atoms (Iodine) for X-ray crystallography phasing or NMR studies.

BiologicalContext Figure 3: Role in Thyroid Hormone Synthesis and Peptide Chemistry Tyrosine L-Tyrosine DIT 3,5-Diiodotyrosine (DIT) Tyrosine->DIT Iodination (In Vivo/Vitro) DIT_OMe H-3,5-Diiodo-Tyr-OMe (Synthetic Intermediate) DIT->DIT_OMe Esterification (Lab) T2 3,5-Diiodothyronine (T2) DIT_OMe->T2 Coupling Reactions Peptides Iodinated Peptides (Therapeutic/Diagnostic) DIT_OMe->Peptides Peptide Synthesis

[11]

Handling, Safety, and Storage[3][12]

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at -20°C . The compound is hygroscopic; keep the vial tightly sealed. Allow to equilibrate to room temperature before opening to prevent condensation.

  • Disposal: Halogenated organic waste. Do not dispose of down the drain.

References

  • PubChem. (2025). 3,5-Diiodotyrosine methyl ester hydrochloride, L-.[3][4] National Library of Medicine. Available at: [Link]

  • Goglia, F. (2005). Biological effects of 3,5-diiodothyronine (T2). Biochemistry (Mosc), 70(2), 164-172. (Contextual reference for T2 synthesis applications). Available at: [Link]

  • Rajagopalan, G., et al. (2011). Synthesis of compounds 11 and 12 starting from 3,5‐diiodo‐L‐tyrosine. (Detailed esterification conditions: SOCl2/MeOH). ResearchGate. Available at: [Link]

Sources

Commercial Sources and Technical Validation of L-3,5-Diiodotyrosine Methyl Ester

[1]

Executive Summary: The Criticality of Source Integrity

L-3,5-Diiodotyrosine methyl ester (H-Tyr(3,5-I2)-OMe) is a specialized halogenated amino acid derivative. It serves as a pivotal intermediate in the synthesis of thyromimetic drugs (T3/T4 analogs), a building block for rigidified peptide scaffolds, and a precursor for radiolabeled diagnostic agents.[1]

Unlike common amino acids, this compound presents unique stability challenges—specifically deiodination and ester hydrolysis .[1] Commercial sources vary significantly in quality, often confusing the methyl ester with the parent acid or the ethyl ester.[1]

This guide provides a self-validating sourcing strategy. We move beyond simple vendor lists to establish a Vendor Qualification Protocol (VQP) that ensures the material you purchase meets the rigorous standards required for drug development.

Chemical Specifications & Identity Profile

Before contacting suppliers, the target compound must be rigorously defined to avoid ambiguity with the free acid or racemic forms.

ParameterSpecification (Target)Notes
Chemical Name L-3,5-Diiodotyrosine methyl ester hydrochlorideThe HCl salt is the preferred stable solid form.[1][2]
CAS Number 151266-48-7 (HCl salt)Critical:[2][3] CAS 66-02-4 refers to the parent acid.[1]
Molecular Formula C₁₀H₁₂ClI₂NO₃Free base MW: 447.01; HCl Salt MW: 483.[1][2]47.
Structure H-Tyr(3,5-diI)-OMe[1][2] · HClMethyl group on C-terminus; Iodine at 3,5 positions.[1][4]
Appearance White to off-white crystalline powderYellowing indicates free iodine release (degradation).[1]
Solubility Soluble in MeOH, DMSO, DMFLimited solubility in water compared to non-iodinated Tyr.[1]

Commercial Sourcing Landscape

The market for H-Tyr(3,5-I2)-OMe is tiered.[1] Your choice of supplier should depend on the scale and stage of your research.

Tier 1: Validated Catalog Suppliers (Discovery Scale: mg to g)

Best for: Bench-scale synthesis, reference standards, and high-trust applications.[1]

These vendors typically re-test batches and provide 1H-NMR/HPLC data.

  • Chem-Impex International: A primary source for specialized amino acid derivatives.[1] They list the specific HCl salt (Catalog # 012985) and are known for high enantiomeric purity.

  • Santa Cruz Biotechnology (SCBT): Often stocks iodinated tyrosine derivatives for proteomic research.[1][5] Note: Verify if they sell the L-isomer specifically, as some catalog items are DL.

  • Merck (Sigma-Aldrich): frequently lists this under their "Rare Chemicals" or through third-party sourcing. High reliability but often higher lead times and cost.

Tier 2: Specialized Bulk Manufacturers (Pilot Scale: 10g to 1kg)

Best for: Process development and scale-up.[1]

  • LeapChem (Hangzhou): A specialized fine chemical supplier capable of custom synthesis.[1] Requires incoming QC (see Section 5).[1]

  • Biogen Científica: European distribution of specialized organic salts.[1]

Tier 3: Custom Synthesis (CROs)

Best for: GMP requirements or multi-kilogram needs.[1]

If commercial stock is unavailable, the synthesis is straightforward but requires careful purification to remove the mono-iodo impurity.

  • Route: Esterification of 3,5-Diiodo-L-tyrosine using Thionyl Chloride/Methanol.[1][6]

  • Risk: Incomplete reaction leads to residual free acid (difficult to separate).[1]

Strategic Sourcing Workflow

The following logic gate ensures you select the correct vendor type based on risk tolerance and project phase.

SourcingStrategyStartNeed H-Tyr(3,5-I2)-OMeScaleCheckDetermine ScaleStart->ScaleCheckSmallScale< 5 Grams(Discovery)ScaleCheck->SmallScaleLargeScale> 10 Grams(Development)ScaleCheck->LargeScaleStockCheckIn Stock?SmallScale->StockCheckTier2Tier 2: Bulk Specialist(LeapChem, etc.)Med Cost / Med RiskLargeScale->Tier2Tier1Tier 1: Catalog Vendor(Chem-Impex, Merck)High Cost / Low RiskValidationMANDATORY QC(See Section 5)Tier1->ValidationStockCheck->Tier1YesTier3Tier 3: Custom CROSynthesis on DemandStockCheck->Tier3NoTier2->ValidationTier3->Validation

Figure 1: Sourcing Decision Logic. Regardless of the source, all roads lead to mandatory internal validation due to the compound's instability.

The Self-Validating System: Technical Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA). Iodinated tyrosine derivatives are light-sensitive and prone to ester hydrolysis. Upon receipt, execute this 3-step validation.

Step 1: Visual & Solubility Inspection[1]
  • Protocol: Dissolve 10 mg in 1 mL of DMSO-d6.

  • Pass Criteria: Solution must be clear and colorless. A yellow/brown tint indicates free iodine (

    
    ) liberation.[1] Turbidity suggests hydrolysis to the free acid (which is less soluble in organic solvents).
    
Step 2: 1H-NMR Identity Check

The methyl ester group provides a distinct diagnostic signal that separates it from the parent acid.[1]

  • Solvent: DMSO-d6

  • Key Signals:

    • 
       ~3.7 ppm (Singlet, 3H):  The methyl ester (
      
      
      ).[1] Absence of this peak confirms hydrolysis to the free acid.[1]
    • 
       ~7.6 ppm (Singlet, 2H):  The aromatic protons at positions 2 and 6.[1] The 3,5-iodination removes the coupling pattern seen in standard Tyrosine.
      
  • Impurity Check: Look for split aromatic signals which indicate mono-iodotyrosine contamination (incomplete iodination during manufacturing).[1]

Step 3: HPLC Purity & Content

Standard reverse-phase HPLC is required to quantify purity.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase:

    • A: Water + 0.1% TFA[1]

    • B: Acetonitrile + 0.1% TFA[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 280 nm (aromatic ring) and 220 nm (peptide bond/ester).[1]

  • Logic: The hydrophobic iodine atoms and the methyl ester make this compound significantly more retained (later elution) than the parent free acid or non-iodinated tyrosine.[1]

QCWorkflowSampleReceived SampleVisual1. Visual Check(Color/Solubility)Sample->VisualNMR2. H-NMR(Confirm -OMe @ 3.7ppm)Visual->NMRClearRejectReject/PurifyVisual->RejectYellow/TurbidHPLC3. HPLC(Purity > 98%)NMR->HPLCStructure ConfirmedNMR->RejectMissing -OMeDecisionPass?HPLC->DecisionApproveRelease for UseDecision->ApproveYesDecision->RejectNo

Figure 2: Quality Control Workflow. This linear process filters out the most common failure modes: degradation (Visual), wrong product (NMR), and impurities (HPLC).

Handling and Stability

To maintain the integrity of L-3,5-Diiodotyrosine methyl ester HCl:

  • Light Protection: Iodine-carbon bonds are photolabile.[1] Store in amber vials wrapped in foil.

  • Temperature: Store at -20°C . Room temperature storage leads to slow deiodination and discoloration.

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates ester hydrolysis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56777166, L-3,5-Diiodotyrosine methyl ester hydrochloride.[1] Retrieved from [Link][1]

An In-depth Technical Guide to the Purity Standards of H-3,5-Diiodo-tyr-ome hcl for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the precise and demanding world of biomedical research and pharmaceutical development, the integrity of an experiment is fundamentally tethered to the quality of its starting materials. H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride (H-3,5-Diiodo-tyr-ome hcl), a critical derivative of the thyroid hormone precursor diiodotyrosine, serves as a vital tool in endocrinology, medicinal chemistry, and metabolic research.[1] Its applications range from the synthesis of thyroid hormone analogs to the development of radiolabeled tracers for diagnostic imaging.[1] The presence of impurities, even in minute quantities, can introduce confounding variables, leading to erroneous results, and compromising the reproducibility of scientific findings.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and verifying the purity of H-3,5-Diiodo-tyr-ome hcl. Moving beyond a simple statement of percentage purity, we will explore the underlying analytical principles, detail robust methodologies for characterization, and discuss the origins of potential impurities. Our approach is built on a self-validating system of orthogonal analytical techniques, ensuring the highest degree of confidence in the material's identity, purity, and stability.

Chapter 1: Physicochemical Profile of H-3,5-Diiodo-tyr-ome hcl

A thorough understanding of the molecule's fundamental properties is the first step in establishing a robust purity assessment program. H-3,5-Diiodo-tyr-ome hcl is the hydrochloride salt of the methyl ester of 3,5-Diiodo-L-tyrosine (DIT), an intermediate in the biosynthesis of thyroid hormones T3 and T4.[2][3]

PropertyValueReference
Synonyms H-3,5-Diiodo-L-Tyr-OMe·HCl, H-Tyr(3,5-diiodo)-OMe·HCl[1]
CAS Number 151266-48-7[1]
Molecular Formula C₁₀H₁₁NO₃I₂·HCl[1]
Molecular Weight 483.5 g/mol [1]
Appearance Light yellow powder[1]
Melting Point 197 - 203 °C[1]
Optical Rotation [a]20D = +8 ± 2° (c=1.06 in MeOH)[1]
Storage Conditions 0 - 8 °C, protect from light[1]

Chapter 2: The Imperative of Purity in Research Applications

The demand for high purity is not merely an academic exercise; it is a critical requirement for scientific validity. In the context of H-3,5-Diiodo-tyr-ome hcl, which is often used in studies of the thyroid system, impurities can have significant consequences. The thyroid signaling pathway is exquisitely sensitive, and compounds structurally similar to thyroid hormones or their precursors can act as agonists, antagonists, or inhibitors of key enzymes like thyroid peroxidase.[3][4]

Potential consequences of impurities include:

  • Altered Biological Activity: An impurity may possess its own biological activity, leading to off-target effects that are incorrectly attributed to the primary compound.[5]

  • Inaccurate Quantification: If the stated purity is incorrect, researchers will use an inaccurate concentration in their assays, skewing dose-response curves and invalidating kinetic data.

  • Compromised Reproducibility: A different batch of the compound with a different impurity profile can lead to different experimental outcomes, hindering the ability of other labs to reproduce the findings.

  • Synthesis of Incorrect Final Products: When used as a synthetic precursor, impurities can lead to the formation of unintended side products, complicating purification and reducing the yield of the target molecule.

G cluster_0 Experimental Input cluster_1 Reality cluster_2 Experimental Outcome cluster_3 Data Interpretation Compound H-3,5-Diiodo-tyr-ome hcl (Assumed 100% Pure) Assay Biochemical Assay (e.g., Enzyme Kinetics) Compound->Assay Intended Input ActualCompound H-3,5-Diiodo-tyr-ome hcl (97% Pure) ImpurityA Impurity A (e.g., Mono-iodo form) ImpurityB Impurity B (e.g., Oxidized species) ActualCompound->Assay Actual Input ImpurityA->Assay Actual Input ImpurityA->Assay Off-target Inhibition ImpurityB->Assay Actual Input ImpurityB->Assay Signal Interference Result Observed Result Assay->Result Conclusion Erroneous Conclusion: 'Compound has X effect' Result->Conclusion

Caption: Impact of impurities on experimental data interpretation.

Chapter 3: Defining Purity Standards for Research-Grade Material

For non-clinical research applications, the term "research grade" can be ambiguous. We propose a clear set of specifications that should be met, with data verified by a comprehensive Certificate of Analysis (CoA). While a purity of ≥98% by HPLC is a common and acceptable starting point, it is insufficient on its own.[1] A multi-faceted approach provides a more complete picture of the compound's quality.

TestSpecificationPurpose
Appearance Conforms to reference (Light yellow powder)Verifies basic physical properties and consistency.
Identity by ¹H NMR Spectrum conforms to the structureConfirms the chemical structure of the main component.
Assay (by HPLC) ≥ 98.0% (area %)Quantifies the main compound relative to detectable impurities.
Identity by MS M+H⁺ matches theoretical m/zConfirms the molecular weight of the compound.
Elemental Analysis C, H, N ± 0.4% of theoretical valuesVerifies the elemental composition of the molecule.
Optical Rotation Matches reference standardConfirms the correct stereochemistry (L-enantiomer).
Water Content (Karl Fischer) ≤ 1.0%Quantifies water, which can affect accurate weighing.
Residual Solvents (GC) Meets ICH Q3C limitsEnsures solvents from synthesis are below safety thresholds.

Chapter 4: Analytical Methodologies for Purity Verification

A self-validating analytical workflow relies on orthogonal methods—techniques that measure different properties of the molecule. The combination of chromatography, spectroscopy, and other methods provides a robust confirmation of purity.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment, separating the main compound from process-related impurities and degradation products. A well-developed reversed-phase HPLC (RP-HPLC) method is essential.

Principle: RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More hydrophobic compounds interact more strongly with the stationary phase and thus have a longer retention time.

Detailed Experimental Protocol (RP-HPLC):

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of H-3,5-Diiodo-tyr-ome hcl in 1 mL of Mobile Phase A.

Causality: The use of a gradient from a weak solvent (water) to a strong solvent (acetonitrile) allows for the elution of compounds with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are detected. TFA is used as an ion-pairing agent to improve peak shape for the amine-containing analyte.

G Sample Sample Solution (1 mg/mL) Injector Autosampler Injects 10 µL Sample->Injector Column C18 Column (30 °C) Injector->Column Pump HPLC Pump (Gradient A+B) Pump->Injector Detector UV Detector (220 nm) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: A typical experimental workflow for HPLC analysis.

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure determination. ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms.

Principle: Atomic nuclei with a non-zero spin (like ¹H) behave like tiny magnets. In a strong external magnetic field, they can align with or against the field. Applying radiofrequency energy can cause them to "flip" between these states. The specific frequency required for this transition is the resonance frequency, which is highly sensitive to the local electronic environment, allowing for structural elucidation.

Detailed Experimental Protocol (¹H NMR):

  • Sample Preparation: Dissolve ~5 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the peaks. The integral of each peak is proportional to the number of protons it represents.

Molecular Weight Verification: Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ionized molecules, confirming the molecular weight. When coupled with liquid chromatography (LC-MS), it is a powerful tool for identifying unknown impurities.

Principle: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The path of the ions is deflected based on their m/z ratio, allowing the mass analyzer to separate them. For H-3,5-Diiodo-tyr-ome hcl, electrospray ionization (ESI) in positive mode is typically used, which will generate the protonated molecule [M+H]⁺.

Key Insight: A di-iodinated compound will have a characteristic isotopic signature. Iodine is monoisotopic (¹²⁷I), but the overall pattern of the molecule will be influenced by the natural abundance of isotopes like ¹³C. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.[6]

Chapter 5: Common Impurities and Their Origins

Understanding the synthetic route is key to predicting potential impurities. The synthesis of H-3,5-Diiodo-tyr-ome hcl typically starts with L-tyrosine methyl ester, which is then iodinated.

G cluster_impurities Potential Impurities Tyr_OMe L-Tyrosine Methyl Ester (Starting Material) Iodination Iodination Reaction (e.g., I₂, KI, base) Tyr_OMe->Iodination Product H-3,5-Diiodo-tyr-ome hcl (Final Product) Tyr_OMe->Product Carry-over Iodination->Product Desired Reaction Impurity_Mono Mono-iodo Species Iodination->Impurity_Mono Incomplete Reaction Impurity_Ox Oxidized Byproducts Product->Impurity_Ox Degradation (Oxidation) Impurity_SM Unreacted Starting Material

Caption: Synthetic pathway and potential points of impurity formation.

Impurity ClassSpecific ExamplesOrigin
Process-Related (Starting Materials) L-Tyrosine methyl esterIncomplete reaction or carry-over.
Process-Related (Intermediates) H-3-Iodo-tyr-ome hclIncomplete di-iodination.
Process-Related (Reagents) Residual catalysts or inorganic saltsFrom the reaction workup and purification steps.
Degradation Products Oxidized species (e.g., quinones)[7]Exposure to air, light, or incompatible substances.
Degradation Products Deiodinated speciesInstability, particularly if exposed to heat or light.

Proper storage at refrigerated temperatures (0-8 °C) and protection from light are crucial to prevent the formation of degradation products.[1]

Conclusion: A Self-Validating Approach to Purity Assessment

Ensuring the purity of H-3,5-Diiodo-tyr-ome hcl for research is not a task that can be accomplished with a single analytical measurement. A robust and trustworthy assessment is a self-validating system built on the foundation of orthogonal analytical techniques. HPLC provides quantitative data on purity relative to other components, NMR offers definitive structural confirmation, and mass spectrometry verifies the molecular weight and helps identify unknowns. When combined with elemental analysis and tests for chirality and residual contaminants, this comprehensive approach provides researchers with the highest level of confidence in their materials. Adherence to these rigorous standards is an indispensable component of scientific integrity, ensuring that the resulting data is both accurate and reproducible.

References

  • 3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem. National Center for Biotechnology Information. [Link]

  • Process of producing 3, 5-diiodothyronines - Google Patents.
  • HPLC EVALUATION OF TYROSINE AND ITS METABOLITES - Charles University. Charles University Digital Repository. [Link]

  • A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed. National Center for Biotechnology Information. [Link]

  • The Oxidation of 3,5-Diiodotyrosine by Peroxidase and Hydrogen Peroxide. - SciSpace. SciSpace. [Link]

  • Diiodotyrosine - Wikipedia. Wikipedia. [Link]

  • Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry - Analyst (RSC Publishing). Royal Society of Chemistry. [Link]

  • Analysis of Tyrosine and its Halogenated Forms and Tripeptide –Metal Ion Clusters Using Mass Spectrometry - OPUS Open Portal to University Scholarship. University of Lethbridge Research Repository. [Link]

  • Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - ResearchGate. ResearchGate. [Link]

  • Choosing the Right Analytical Standards: Purity, Stability & Certification | Pure Synth. Pure Synth. [Link]

  • Purity Standards in Fine Chemicals: A Buyer's Comprehensive... - Ryze Chemie. Ryze Chemie. [Link]

  • Rapid and Comprehensive Impurity Profiling of Synthetic Thyroxine by Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometry - ACS Figshare. ACS Publications. [Link]

  • Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction - PubMed. National Center for Biotechnology Information. [Link]

  • Thyroid under Attack: The Adverse Impact of Plasticizers, Pesticides, and PFASs on Thyroid Function - MDPI. MDPI. [Link]

  • Bisphenol analogues induce thyroid dysfunction via the disruption of the thyroid hormone synthesis pathway - PubMed. National Center for Biotechnology Information. [Link]

  • Mass spectrometry of halogen-containing organic compounds - ResearchGate. ResearchGate. [Link]

  • Plasticizers: negative impacts on the thyroid hormone system - PMC - PubMed Central. National Center for Biotechnology Information. [Link]

Sources

Biological Significance of Di-iodinated Tyrosine (DIT) Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Diiodotyrosine (DIT) is frequently mischaracterized as merely a passive intermediate. Biologically, it represents a critical checkpoint in thyroid hormone synthesis and iodine homeostasis. This guide dissects the molecular mechanics of DIT—from its genesis via Thyroid Peroxidase (TPO) to its role as the obligate precursor for Thyroxine (


) and its subsequent recycling by Iodotyrosine Deiodinase (IYD).[1] We further provide a validated LC-MS/MS workflow for its quantification, addressing the specific challenges of retaining polar halogenated amino acids.

Part 1: Molecular Architecture & Biosynthesis

The Organification of Iodide

The biological significance of DIT begins within the follicular lumen of the thyroid.[2][3] It is not synthesized as a free amino acid but as a residue within the high-molecular-weight glycoprotein Thyroglobulin (Tg) .

The process is governed by Thyroid Peroxidase (TPO) , a heme-containing apical membrane enzyme.[2] The reaction follows a strict causal sequence:

  • Oxidation: TPO, in the presence of hydrogen peroxide (

    
    ) generated by DUOX1/2, oxidizes iodide (
    
    
    
    ) to an iodinating species (likely
    
    
    or hypoiodite).[2]
  • Electrophilic Substitution: This activated iodine attacks the tyrosyl residues of Tg at the C3 and C5 positions of the phenol ring.

    • First substitution: Monoiodotyrosine (MIT).[4][5]

    • Second substitution:Diiodotyrosine (DIT) .[4][5][6]

Key Insight: The ratio of MIT to DIT is not random; it is modulated by iodine availability. Under iodine sufficiency, DIT formation is favored, pushing the system toward


 synthesis.
The Coupling Reaction: DIT as the Donor

The defining biological function of DIT is its role in the coupling reaction .[4] This is an oxidative condensation where two iodotyrosine residues interact to form an iodothyronine.[3]

  • Formation of Thyroxine (

    
    ):  DIT (donor) + DIT (acceptor) 
    
    
    
    
    
    + Dehydroalanine residue.[1]
  • Formation of Triiodothyronine (

    
    ):  DIT (acceptor) + MIT (donor) 
    
    
    
    
    
    .[4]

Mechanism: TPO catalyzes the formation of a tyrosyl radical. The phenol ring of the donor DIT is cleaved and linked via an ether bridge to the acceptor DIT.[2] The remaining alanine side chain of the donor is released as dehydroalanine (which converts to pyruvate/ammonia).

Part 2: Visualization of the Biosynthetic Pathway

The following diagram illustrates the flow of iodine from uptake to the recycling of DIT.

ThyroidPathway cluster_follicle Thyroid Follicular Cell & Lumen Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) + H2O2 Iodide->TPO Oxidation DIT_Residue Tg-Bound DIT (3,5-Diiodotyrosine) TPO->DIT_Residue MIT_Residue Tg-Bound MIT TPO->MIT_Residue Tg Thyroglobulin (Tg) Tg->TPO Substrate Coupling Oxidative Coupling (Ether Linkage) DIT_Residue->Coupling MIT_Residue->Coupling T4 Thyroxine (T4) (DIT + DIT) Coupling->T4 Major Product T3 Triiodothyronine (T3) (MIT + DIT) Coupling->T3 Minor Product Proteolysis Lysosomal Proteolysis T4->Proteolysis T3->Proteolysis Free_DIT Free DIT Proteolysis->Free_DIT Byproduct Release IYD Iodotyrosine Deiodinase (DEHAL1) Free_DIT->IYD Recycled_I Recycled Iodide IYD->Recycled_I Dehalogenation Recycled_I->Iodide Salvage Pathway

Caption: Figure 1: The lifecycle of DIT. Note the critical salvage pathway (bottom) mediated by IYD, preventing iodine loss.

Part 3: Catabolism & The Salvage Pathway (IYD)

While DIT is essential for hormone synthesis, Free DIT (released after Thyroglobulin proteolysis) is biologically wasteful if excreted. It contains two iodine atoms that the body has expended significant energy to capture.

Iodotyrosine Deiodinase (IYD/DEHAL1)

The enzyme Iodotyrosine Deiodinase (IYD) , formerly known as iodotyrosine dehalogenase 1 (DEHAL1), is a flavoprotein that catalyzes the reductive deiodination of DIT and MIT.[2]

  • Reaction:

    
    
    
  • Significance: This "salvage pathway" recovers iodide from the DIT molecules that were not coupled into T4/T3.[1] Approximately 70% of the iodine in Thyroglobulin exists as MIT/DIT; without IYD, this iodine would be lost in urine.

Pathological Implications

Mutations in the IYD gene lead to Iodotyrosine Deiodinase Deficiency .

  • Clinical Phenotype: Patients present with goiter and hypothyroidism despite normal iodine intake.

  • Mechanism: Inability to recycle DIT leads to massive urinary loss of DIT and MIT. The thyroid becomes iodine-depleted, driving TSH elevation and goiter formation.

Part 4: Analytical Methodologies (LC-MS/MS)

Quantifying DIT requires overcoming its polarity (poor retention on C18) and differentiating it from its isomers. The following protocol utilizes Isotope Dilution LC-MS/MS for maximum rigor.

Experimental Protocol

Objective: Quantify free DIT in biological matrices (plasma/urine/tissue homogenate).

Reagents:

  • Standard: 3,5-Diiodotyrosine (Sigma-Aldrich).

  • Internal Standard (IS):

    
    -DIT or 
    
    
    
    -DIT (Cambridge Isotope Labs). Note: Do not use structural analogs; isotopic standards are mandatory for matrix effect compensation.

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100

      
       sample.
      
    • Add 20

      
       Internal Standard solution (100 ng/mL).
      
    • Add 300

      
       cold Acetonitrile with 0.1% Formic Acid.
      
    • Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).

    • Transfer supernatant.

  • Derivatization (Optional but Recommended):

    • Why? DIT is highly polar. Butylation (using n-butanol/HCl) increases hydrophobicity, improving retention on C18 columns and sensitivity.

    • Protocol: Evaporate supernatant. Add 100

      
       3N HCl in n-butanol. Incubate at 65°C for 20 min. Evaporate and reconstitute in mobile phase.
      
  • LC-MS/MS Conditions:

    • Column: Phenomenex Kinetex F5 (Pentafluorophenyl) or hydrophilic C18. Standard C18 often fails to retain underivatized DIT.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 90% B over 5 minutes.

MRM Transitions (Quantification Table)
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
DIT (Underivatized) 433.9307.025Quantifier
DIT (Underivatized) 433.9127.0 (

)
40Qualifier

-DIT (IS)
442.9316.025Internal Std
DIT-Butyl Ester 490.0363.122High-Sens Quant

Part 5: Analytical Workflow Visualization

AnalyticalWorkflow Sample Biological Sample (Plasma/Tissue) Spike Add Internal Std (13C-DIT) Sample->Spike Precip Protein Ppt (ACN + 0.1% FA) Spike->Precip Centrifuge Centrifugation 10k x g Precip->Centrifuge Deriv Butylation (Optional) HCl/n-Butanol Centrifuge->Deriv Supernatant LC LC Separation (F5 or HILIC Column) Deriv->LC MS MS/MS Detection (MRM Mode) LC->MS Data Quantification (Area Ratio vs IS) MS->Data

Caption: Figure 2: Validated LC-MS/MS workflow for DIT quantification using isotope dilution.

References

  • Gnidehou, S., et al. (2004). "Iodotyrosine dehalogenase 1 (DEHAL1) is a transmembrane protein involved in the recycling of iodide close to the thyroglobulin iodination site." FASEB Journal. Link

  • Dunn, J. T., & Dunn, A. D. (2001). "Update on intrathyroidal iodine metabolism." Thyroid. Link

  • Ruf, J., & Carayon, P. (2006). "Structural and functional aspects of thyroid peroxidase." Archives of Biochemistry and Biophysics. Link

  • Haba, H., et al. (2022). "Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry." The Analyst. Link

  • Moreno, J. C., et al. (2008). "Mutations in the iodotyrosine deiodinase gene and hypothyroidism." New England Journal of Medicine. Link

Sources

Technical Guide: In Vitro Application & Kinetics of L-3,5-Diiodotyrosine Methyl Ester (DIT-OMe)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Challenge: L-3,5-Diiodotyrosine (DIT) is a critical intermediate in the biosynthesis of thyroid hormones (Thyroxine, T4; Triiodothyronine, T3).[1] However, the zwitterionic nature of free DIT at physiological pH limits its passive membrane permeability, often necessitating specific amino acid transporters (e.g., LAT1/LAT2) for cellular entry.

The Solution: L-3,5-Diiodotyrosine methyl ester (DIT-OMe) serves as a lipophilic prodrug surrogate and a specialized chemical probe . By masking the carboxyl group, DIT-OMe shifts the transport mechanism from transporter-dependence to passive diffusion, enabling high intracellular accumulation independent of transporter expression levels. Once internalized, intracellular carboxylesterases (CES) hydrolyze the ester, liberating the active DIT substrate for downstream enzymatic processing (e.g., by Thyroid Peroxidase).

Scope of Guide: This whitepaper details the in vitro handling, stability profiling, and experimental application of DIT-OMe. It moves beyond basic datasheet parameters to provide causal experimental logic, ensuring reproducibility in drug development and metabolic studies.

Part 2: Physicochemical Profile & Mechanistic Logic

Chemical Identity & Properties[2][3][4]
ParameterSpecificationCausal Implication for In Vitro Use
Compound Name L-3,5-Diiodotyrosine methyl ester (HCl salt)Salt form enhances aqueous solubility for stock preparation compared to free base.
CAS Number 151266-48-7 (HCl)Use for precise procurement verification.
MW 483.47 g/mol High iodine content significantly alters mass spec ionization patterns.
LogP (Predicted) ~2.1 (Ester) vs. ~0.6 (Free Acid)Critical: The ester is ~100x more lipophilic, driving passive membrane permeation.
pKa ~6.5 (Phenolic -OH)Phenolic ionization at pH > 7.0 increases oxidative susceptibility (browning).
Mechanism of Action: The "Trojan Horse" Entry

The utility of DIT-OMe relies on a specific sequence of events: Permeation → Hydrolysis → Accumulation .

  • Passive Diffusion: The methyl ester cap neutralizes the negative charge of the carboxylate, significantly increasing the partition coefficient into the lipid bilayer.

  • Enzymatic Activation: Upon entering the cytosol, ubiquitous carboxylesterases (CES1/CES2) rapidly hydrolyze the ester bond.

  • Ion Trapping: The resulting free DIT is zwitterionic and less membrane-permeable, effectively "trapping" the compound inside the cell to serve as a substrate for Thyroid Peroxidase (TPO) or to modulate tyrosine kinase pathways.

Part 3: Visualization of Signaling & Metabolism

The following diagram illustrates the differential transport and activation pathway of DIT-OMe versus native DIT.

DIT_Metabolism cluster_extracellular Extracellular Space (Media) cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol DIT_OMe DIT-OMe (Lipophilic) DIT_OMe_Cyto DIT-OMe DIT_OMe->DIT_OMe_Cyto Passive Diffusion (High Flux) DIT_Free DIT (Free Acid) (Zwitterionic) Transporter LAT1/2 Transporter DIT_Free->Transporter Substrate Binding DIT_Active Active DIT (Accumulated) Transporter->DIT_Active Active Transport (Rate Limited) CES Carboxylesterases (Hydrolysis) DIT_OMe_Cyto->CES Rapid Cleavage CES->DIT_Active Release TPO Thyroid Peroxidase (Coupling) DIT_Active->TPO Substrate T3_T4 T3 / T4 Analogs TPO->T3_T4 Oxidative Coupling

Caption: Figure 1. Kinetic bypass mechanism of DIT-OMe. The ester modification enables transporter-independent entry, followed by intracellular hydrolysis to yield the active substrate.

Part 4: Experimental Protocols

Protocol A: Preparation & Stability Control

Rationale: Methyl esters are susceptible to spontaneous hydrolysis in alkaline buffers. This protocol ensures the integrity of the probe prior to cell treatment.

Reagents:

  • DIT-OMe HCl (Solid)

  • DMSO (Anhydrous, Cell Culture Grade)

  • PBS (pH 7.2, Mg/Ca-free)

Workflow:

  • Stock Solution (50 mM): Dissolve DIT-OMe HCl in anhydrous DMSO.

    • Critical: Do not use aqueous buffers for the master stock. Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles which introduce moisture and accelerate hydrolysis.

  • Working Solution Preparation:

    • Dilute the DMSO stock into pre-warmed (37°C) culture media immediately before use.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent cytotoxicity.

  • Stability Check (Self-Validation):

    • Incubate a cell-free media control at 37°C for 24 hours.

    • Analyze via HPLC (C18 column, MeOH/Water gradient).

    • Acceptance Criteria: < 10% spontaneous hydrolysis to free DIT over 24 hours. If >10%, adjust media pH to 7.0 or reduce incubation time.

Protocol B: Intracellular Accumulation Assay

Rationale: To verify the "ion trapping" mechanism and quantify effective intracellular concentration.

Reagents:

  • Target Cells (e.g., CHO cells expressing TPO, or Thyroid follicular cells)

  • Lysis Buffer (0.1% Triton X-100 in PBS)

  • Acetonitrile (Protein precipitation)

Step-by-Step:

  • Seeding: Seed cells in 6-well plates (0.5 x 10^6 cells/well) and culture for 24h.

  • Treatment: Replace media with serum-free media containing 10 µM DIT-OMe .

    • Control: Treat parallel wells with 10 µM DIT (Free Acid) .

  • Incubation: Incubate for timepoints: 15, 30, 60, 120 min.

  • Termination:

    • Aspirate media rapidly.

    • Wash 3x with ice-cold PBS (stops transport and esterase activity).

  • Extraction:

    • Add 300 µL Lysis Buffer. Scrape cells.

    • Add 300 µL Acetonitrile to precipitate proteins. Vortex.

    • Centrifuge (10,000 x g, 10 min, 4°C).

  • Analysis: Inject supernatant into LC-MS/MS.

    • Target Analytes: Monitor both DIT-OMe (parent) and DIT (hydrolysis product).

    • Result Interpretation: Successful delivery is indicated by high levels of Free DIT inside the cell in the DIT-OMe treated group, significantly exceeding the levels in the Free DIT treated group (unless LAT transporters are highly overexpressed).

Protocol C: TPO-Mediated Coupling (In Vitro)

Rationale: DIT-OMe can be used to study the substrate specificity of Thyroid Peroxidase. The ester group may sterically hinder coupling or, conversely, prevent the formation of specific side-products depending on the enzyme pocket geometry.

Components:

  • Purified TPO or Thyroid Microsomes

  • Substrates: DIT-OMe (Variable: 1 - 100 µM)

  • Co-substrate: H2O2 (generated via Glucose/Glucose Oxidase system to prevent inactivation)

Workflow:

  • Reaction Mix: Phosphate buffer (pH 7.4), 3 mM Glucose, 0.1 U/mL Glucose Oxidase, TPO source.

  • Initiation: Add DIT-OMe.

  • Monitoring: Measure the formation of T3/T4-methyl ester analogs or oxidative radical formation via absorbance at 360 nm (formation of diiodotyrosine radicals).

  • Validation: Compare Vmax/Km against standard DIT.

    • Note: If DIT-OMe is not a substrate for coupling, it acts as a competitive inhibitor, useful for mapping the active site carboxylate interaction.

Part 5: Data Summary & Reference Standards

Table 1: Comparative Kinetic Parameters (Theoretical)

PropertyL-3,5-Diiodotyrosine (Free Acid)L-3,5-Diiodotyrosine Methyl Ester
Solubility (pH 7.4) Low (< 1 mM without pH adjustment)Moderate (as HCl salt)
Membrane Permeability (Papp) Low (< 1 x 10^-6 cm/s)High (> 10 x 10^-6 cm/s)
Primary Uptake Route Carrier-Mediated (LAT1/2)Passive Diffusion
Intracellular Fate Direct TPO SubstrateRapid Hydrolysis -> TPO Substrate
Stability (t1/2, pH 7.4) Stable~6-12h (Spontaneous hydrolysis)

Part 6: References

  • Chem-Impex International. "L-3,5-Diiodotyrosine methyl ester hydrochloride: Applications in Biochemical Research." Chem-Impex Product Guide. Accessed October 2023.[2]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 14216724, L-3,5-Diiodotyrosine methyl ester." PubChem. Accessed October 2023.[2]

  • Taurog, A., et al. "Mechanism of Action of Thyroid Peroxidase." Thyroid Hormone Synthesis. This foundational text establishes DIT as the primary substrate for TPO, providing the baseline for analog studies.

  • Bundgaard, H. "Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities." Elsevier Science. (General reference for methyl ester latentiation strategies in amino acids).

  • Google Patents. "Composition for and treatment of demyelinating diseases... (Use of DIT-OMe as derivative)." Patent US20050261194A1.

Sources

Methodological & Application

Application Note: High-Fidelity Coupling of H-3,5-Diiodo-Tyr-OMe HCl in Peptide Synthesis

[1][2][3][4]

Executive Summary

The incorporation of H-3,5-Diiodo-Tyr-OMe HCl into peptide backbones presents a unique "dual challenge" rarely encountered with standard amino acids. The presence of two iodine atoms at the ortho positions of the phenolic ring creates significant steric bulk while simultaneously exerting a strong electron-withdrawing effect that drastically lowers the pKa of the phenolic hydroxyl group (~6.48 vs. ~10.0 for native Tyrosine).[3]

This acidity creates a high risk of chemoselectivity errors , specifically O-acylation (ester formation) over the desired N-acylation (amide formation), particularly when standard basic conditions (DIPEA/DMF) are used.[1][2][3][5] This guide outlines two validated protocols to overcome these barriers: a Transient Silylation Strategy (Recommended) and a Kinetic Control Strategy (Alternative).[1][3][5]

Technical Background & Mechanistic Insight

The "Acidity Trap"

In standard solid-phase or solution-phase synthesis, the amine component is typically neutralized with a tertiary base (e.g., DIPEA) to generate the free nucleophile (

1235
  • Standard Tyrosine: The phenol pKa is ~10.[3][5] At pH 8-9 (typical coupling conditions), it remains protonated (

    
    ) and unreactive.[1][2][3][5]
    
  • 3,5-Diiodo-Tyrosine: The electron-withdrawing iodines stabilize the phenolate anion, dropping the pKa to ~6.5 .[1][2][3] At pH 8-9, a significant fraction exists as the phenolate anion (

    
    ).[1][2][3][5]
    

Consequence: The phenolate is a competitive nucleophile.[3][5] If the activated carboxyl component is hindered, the phenolate may attack first, leading to a branched ester side-product (O-acylation) rather than the linear peptide.[2][3]

Steric Considerations

The bulky iodine atoms shield the aromatic ring but have a lesser effect on the


3235
Quantitative Data Summary
PropertyNative L-Tyrosine3,5-Diiodo-L-TyrosineImpact on Synthesis
Phenolic pKa ~10.1~6.48 High risk of O-acylation at basic pH.[1][2][3][4][6]
Steric Bulk LowHigh (Ortho-Iodine)Requires highly active coupling reagents (HATU/COMU).[1][2][3][4][6][5]
Solubility (Water) ~0.45 g/L< 0.1 g/LRequires DMSO/DMF; avoid aqueous buffers.[1][3][4][6][5]
Nucleophilicity High (

)
Moderate (

)
Amine is nucleophilic, but Phenolate competes.[1][3][4][6][5]

Experimental Protocols

Protocol A: Transient Silylation Strategy (Recommended)

Rationale: This method uses BSA (N,O-Bis(trimethylsilyl)acetamide) to temporarily protect the acidic phenol as a silyl ether in situ.[1][3][5] This eliminates the phenolate species, forcing the reaction exclusively through the amine.[3] The silyl groups are removed spontaneously during the aqueous workup.[3]

Reagents:

  • Amine: H-3,5-Diiodo-Tyr-OMe HCl (1.0 equiv)

  • Acid: Fmoc-AA-OH (1.1 equiv)[1][2][3][4][5]

  • Coupling Agent: HATU (1.1 equiv)[1][3][6][5]

  • Silylating Agent: BSA (Bis(trimethylsilyl)acetamide) (2.0 - 3.0 equiv)[1][2][3][5]

  • Base: DIPEA (1.0 equiv - only for acid activation)[1][2][3][4][5]

  • Solvent: Anhydrous DMF or DMSO[1][2][3][4][6][5]

Step-by-Step Procedure:

  • Solubilization & Silylation:

    • In a dry vial, dissolve H-3,5-Diiodo-Tyr-OMe HCl (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add BSA (2.5 equiv).[1][3][4][6][5] Flush with

      
       and stir at Room Temperature (RT) for 30 minutes.
      
    • Observation: The solution should become clear as the silylated amine and phenol dissolve.[3] The phenol is now protected as

      
      .[1][2][3]
      
  • Activation of Carboxyl Component:

    • In a separate vessel, dissolve the Fmoc-Amino Acid (1.1 equiv) and HATU (1.1 equiv) in DMF.

    • Add DIPEA (1.0 equiv) to activate the acid.[3][5] Stir for 1-2 minutes. Do not use excess base.

  • Coupling:

    • Add the Activated Acid Solution (Step 2) to the Silylated Amine Solution (Step 1).[3][5]

    • Stir under

      
       for 2–4 hours at RT.
      
    • Monitoring: Check via HPLC/UPLC.[2][3][4][6][5] The TMS groups may hydrolyze on the column, showing the product peak directly.[3]

  • Workup (Desilylation):

    • Dilute reaction mixture with EtOAc.[2][3][4][6][5]

    • Wash with 5%

      
        (aq) or 1M HCl.[1][3][4][6][5] The acidic wash instantly removes the TMS protecting groups.[3]
      
    • Wash with Brine, dry over

      
      , and concentrate.[2][3][4][5]
      
Protocol B: Kinetic Control Strategy (Alternative)

Rationale: If silylation reagents are unavailable, use a "Pre-activation" method with a weak base (NMM ) to keep the pH lower (~7.5), minimizing phenolate formation while maintaining amine nucleophilicity.[1][3][5]

Reagents:

  • Coupling Agent: COMU or HATU (1.0 equiv)[1][3][6][5]

  • Base: N-Methylmorpholine (NMM) or Collidine (TMP).[1][2][3][4][5] Avoid DIPEA/TEA for the amine salt neutralization.

Step-by-Step Procedure:

  • Pre-Activation:

    • Dissolve Fmoc-AA-OH (1.0 equiv) and COMU (1.0 equiv) in DMF.[1][2][3][4][5]

    • Add DIPEA (1.0 equiv) and stir for 2 minutes to form the active ester.[3][5]

  • Salt Neutralization (Critical):

    • In a separate vial, dissolve H-3,5-Diiodo-Tyr-OMe HCl in DMF.

    • Add exactly 1.0 equiv of NMM (N-methylmorpholine).[1][2][3][4][5] NMM (pKa ~7.[2][3][4][6][5]4) is strong enough to free the amine (pKa ~9) but less likely to fully deprotonate the di-iodo phenol (pKa ~6.[3][5]5) compared to DIPEA (pKa ~10.5).[1][3][5]

  • Coupling:

    • Immediately add the neutralized amine solution to the pre-activated acid.[3]

    • Stir for 4-12 hours.

Visualizing the Chemoselectivity Challenge

The following diagram illustrates the competition between the desired Pathway A (Amide bond) and the side-reaction Pathway B (Ester bond), and how the protocols mitigate this.

GStartH-3,5-Diiodo-Tyr-OMe HCl(Starting Material)BaseBase Treatment(DIPEA/NMM)Start->BaseSpecies_AmineFree Amine(R-NH2)Base->Species_Amine DesiredNeutralizationSpecies_PhenolatePhenolate Anion(Ar-O-)Base->Species_Phenolate Risk: pKa ~6.5(Over-basification)Product_AmideTarget Peptide(Amide Bond)Species_Amine->Product_Amide + Activated Acid(Protocol A/B)Product_EsterSide Product(O-Acyl Ester)Species_Phenolate->Product_Ester + Activated Acid(Side Reaction)Activated_AcidActivated Acid(Fmoc-AA-OBt/OAt)Activated_Acid->Product_AmideActivated_Acid->Product_EsterNoteProtocol A (BSA)blocks Phenolate formation.Protocol B (NMM)minimizes Phenolate conc.Note->Species_Phenolate

Caption: Competitive pathways in the coupling of 3,5-diiodotyrosine. Protocol A eliminates the red pathway; Protocol B suppresses it.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Mass Spectrum shows +Mass of Amino Acid Correct Product (Amide) OR Side Product (Ester).[1][2][3][4][6][5] Isomers have same mass.[2][3][4][6][5]Perform LC-MS/MS or NMR. Esters are labile to base (0.1N NaOH); Amides are stable. Treat small aliquot with base; if peak disappears, it was the ester.[2][3]
Low Yield / Sluggish Reaction Steric hindrance of Iodine atoms.[2][3][4][6][5]Switch to HATU or PyAOP .[2][3][4][6][5] Increase temperature to 40°C (carefully). Ensure solvent is anhydrous.[2][3][4][6][5]
Double Addition (+2x Mass) Acylation on both N-terminus and Phenol-OH.[1][2][3][4][6][5]Reduce Base. Switch to Protocol A (BSA silylation) to cap the phenol.[3][6][5]
Precipitation Poor solubility of Di-iodo species.[1][2][3][4][6][5]Use DMSO/DMF (1:1) mixture.[3][4][6][5] Add chaotropic salts (LiCl) if necessary.[1][3][6][5]

References

  • Properties of Halogenated Tyrosines

    • PubChem Compound Summary for CID 9305, 3,5-Diiodo-L-tyrosine.[1][2][3][4] National Center for Biotechnology Information (2023).[1][3][6][5]

    • [Link][1][3][5]

  • Coupling Reagents & Mechanisms

    • Albericio, F., & Bulla, R. (2018).[1][2][3][4][5] "Choosing the Right Coupling Reagent for Peptides." Bachem Application Notes.[2][3][5]

  • Transient Silylation in Peptide Synthesis

    • Wang, Z., et al. (2020).[1][2][3][4][5] "Silylated Tag-Assisted Peptide Synthesis." (Concept adaptation for solubility and protection).

    • [Link][1][3][5]

  • Side Reactions (O-Acylation)

    • Bodanszky, M., & Martinez, J. (1981).[1][2][3][4][5] "Side Reactions in Peptide Synthesis." (Classic text on phenolic acylation risks).

    • [Link][1][3][5]

Application Note: Protecting Group Strategies for 3,5-Diiodotyrosine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting Group Strategy for 3,5-Diiodotyrosine Methyl Ester Audience: Researchers, scientists, and drug development professionals. Format: Detailed Application Note & Protocol.

Executive Summary & Strategic Analysis

The synthesis and manipulation of 3,5-diiodotyrosine (DIT) derivatives present a unique paradox in peptide chemistry. While the iodine atoms provide steric shielding, they fundamentally alter the electronic landscape of the tyrosine core, lowering the phenolic pKa from ~10.0 to ~6.5. This drastic increase in acidity renders the phenol susceptible to deprotonation under mild conditions, yet the iodine substituents simultaneously destabilize standard protecting groups amenable to catalytic hydrogenation (e.g., Benzyl, Cbz) due to the risk of hydrodeiodination.

The Core Directive: For the preparation of N-protected 3,5-diiodotyrosine methyl ester, the most robust strategy is Post-Protection Iodination . Instead of attempting to protect the zwitterionic, insoluble DIT free acid, it is operationally superior to protect the parent Tyrosine first, and introduce the iodine atoms as the final step using electrophilic iodination reagents (e.g., N-Iodosuccinimide).

Key Chemical Constraints
FeaturePropertyImplication for Protection Strategy
Phenolic Acidity pKa

6.48
Phenol exists as a phenolate anion under standard basic coupling conditions (DIEA/TEA), increasing risk of O-acylation side reactions.
C-I Bond Stability Labile to Pd/C +

Avoid Hydrogenolysis. Benzyl (Bzl) and Benzyloxycarbonyl (Cbz/Z) groups cannot be removed without significant deiodination.
Steric Hindrance Ortho-IodinesBulky O-protecting groups (Trityl, t-Butyl) are difficult to introduce after iodination.

Strategic Pathways

We define two primary workflows. Pathway A is the industry standard for high yield and purity. Pathway B is reserved for cases where DIT is the mandatory starting material.

Diagram: Strategic Decision Matrix

ProtectionStrategy Start_Tyr Starting Material: L-Tyrosine Step1_Prot Step 1: N-Protection & Esterification (Boc/Fmoc + MeOH/SOCl2) Start_Tyr->Step1_Prot Pathway A (Recommended) Start_DIT Starting Material: 3,5-Diiodotyrosine (DIT) Step1_Direct Step 1: Direct Esterification (MeOH/SOCl2) Start_DIT->Step1_Direct Pathway B (Difficult) Step2_Iod Step 2: Electrophilic Iodination (NIS, TFA/DCM or AcOH) Step1_Prot->Step2_Iod High Regioselectivity Step2_Prot Step 2: N-Protection (Boc2O or Fmoc-OSu) Step1_Direct->Step2_Prot Risk_Sol RISK: Solubility Issues Zwitterion handling Step1_Direct->Risk_Sol Target Target: N-Protected-DIT-OMe Step2_Iod->Target Step2_Prot->Target Risk_Deiod CRITICAL: Avoid Pd/C No Cbz/Bzl groups Target->Risk_Deiod Deprotection Constraint

Caption: Workflow comparison. Pathway A (Tyrosine precursor) avoids solubility challenges and allows precise iodination. Pathway B requires handling insoluble zwitterions.

Detailed Protocols

Protocol A: The "Iodination Last" Strategy (Recommended)

This protocol describes the synthesis of Boc-3,5-diiodotyrosine methyl ester starting from Boc-Tyr-OMe. This method avoids the handling of free DIT and ensures high purity.

Reagents:

  • Boc-Tyr-OMe (Commercial or synthesized via Boc-Tyr-OH + MeI/K2CO3)

  • N-Iodosuccinimide (NIS)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

  • Quench: Sodium Thiosulfate (

    
    )
    

Procedure:

  • Dissolution: Dissolve Boc-Tyr-OMe (1.0 eq, e.g., 5.0 g) in MeOH (50 mL). Ensure complete dissolution; sonicate if necessary.

  • Iodination: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (2.2 eq) portion-wise over 15 minutes.

    • Mechanistic Note: The electron-rich phenol directs electrophilic aromatic substitution exclusively to the ortho positions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product will show a significant mass shift (+252 Da for two iodines).

  • Quench: Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (100 mL) to reduce excess iodine (color change from brown/yellow to clear).

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with water (2x) and brine (1x).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography.

    • Yield Expectation: >85%

    • Validation:

      
      H NMR will show the disappearance of the characteristic AA'BB' tyrosine aromatic system and the appearance of a singlet (2H) at 
      
      
      
      ~7.5–7.6 ppm for the 2,6-protons of the DIT ring.
Protocol B: N-Fmoc Protection of DIT-OMe

If you must start from 3,5-diiodotyrosine (e.g., using a radiolabeled starting material), use this protocol. Note that DIT is poorly soluble in most organic solvents.

Reagents:

  • 3,5-Diiodotyrosine (DIT)[1][2][3][4]

  • Thionyl Chloride (

    
    )
    
  • Methanol (MeOH)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl succinimide)

  • DIEA (Diisopropylethylamine)

Procedure:

  • Esterification: Suspend DIT (1.0 eq) in dry MeOH. Cool to -10°C. Dropwise add

    
     (3.0 eq). Reflux for 4 hours.
    
    • Result: The suspension will clear as the methyl ester hydrochloride salt forms.

    • Workup: Concentrate to dryness to obtain H-DIT-OMe·HCl.

  • Fmoc Protection: Suspend H-DIT-OMe·HCl in a mixture of Dioxane/Water (1:1).

  • pH Adjustment: Add DIEA dropwise until pH reaches ~8.5. Caution: Do not exceed pH 9.5 to avoid ester hydrolysis or phenolate oxidation.

  • Addition: Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of dioxane.

  • Reaction: Stir at RT for 3 hours. Maintain pH ~8 by adding DIEA if necessary.

  • Workup: Acidify carefully to pH 3 with 1M HCl (precipitates the product). Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

The "Acidic Phenol" Challenge: O-Protection Strategy

Does the phenol need protection?

  • For Solution Phase Synthesis: generally NO . The steric bulk of the iodines and the electron-withdrawing nature reduce the nucleophilicity of the hydroxyl group. It is often sufficient to leave it free.

  • For Solid Phase Peptide Synthesis (SPPS): YES , often recommended to prevent O-acylation during slow couplings.

Recommended O-Protecting Groups:

  • Allyl (All): Stable to acid (TFA) and base (Piperidine). Removed by Pd(PPh3)4. Compatible with iodines if Pd(0) time is minimized, but risky.

  • Methyl (Me): If the final target is an anisole derivative.

  • 2-Chlorotrityl (2-Cl-Trt): Can be introduced, but difficult due to steric hindrance.

  • Acetate (Ac): Simple, stable to acid, removed by hydrazine or mild base. Best balance for DIT.

Data Table: Protecting Group Compatibility

Protecting GroupRemoval ConditionCompatibility with DITVerdict
Boc (N-term)TFA / DCMExcellent Preferred for solution phase.
Fmoc (N-term)Piperidine / DMFGood Preferred for SPPS.
Cbz / Z (N-term)

/ Pd-C
FATAL Do Not Use. Causes deiodination.
Benzyl (Bn) (O-term)

/ Pd-C
FATAL Do Not Use.
t-Butyl (tBu) (O-term)TFAGood Standard, but hard to install on DIT.
Acetate (Ac) (O-term)Hydrazine / BaseGood Easy to install, orthogonal to Boc.

References

  • Synthesis of N-Boc-3,5-diiodotyrosine methyl ester

    • Scanlan, T. S., et al. "Synthesis of 13C9-15N-labeled 3,5-diiodothyronine and thyroxine." Endocrinology, 2010.
    • Context: Describes the route: Tyr -> Boc-Tyr-OMe -> Iodin
  • Properties of 3,5-Diiodotyrosine

    • PubChem Compound Summary for CID 9305, 3,5-Diiodo-L-tyrosine.
    • Context: pKa values (pK2 ~6.[5]48) and solubility data.

  • Iodination Methodology: Bovonsombat, P., et al. "Regioselective iodination of phenol and aniline derivatives." Tetrahedron Letters, 1994. Context: Establishes NIS as the superior reagent for iodinating protected tyrosine derivatives without affecting the protecting groups.
  • Deiodination Risks

    • Das, T. N.[1] "Repair of semi-oxidized 3,5-diiodotyrosine: radiation chemical studies." International Journal of Radiation Biology, 1996.[1]

    • Context: Discusses the radical stability and redox sensitivity of the C-I bond in DIT.

Sources

synthesis of radio-iodinated peptides with H-3,5-Diiodo-tyr-ome hcl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Radio-Iodination of Peptides via Iodine-Iodine Exchange using H-3,5-Diiodo-Tyr-OMe HCl

Abstract This application note details the protocol for synthesizing high-purity radio-iodinated peptides (


I/

I) utilizing H-3,5-Diiodo-Tyr-OMe HCl as a structural precursor. Unlike oxidative iodination methods (e.g., Chloramine-T) that yield heterogeneous mixtures of mono- and di-iodinated species, this approach leverages nucleophilic iodine-iodine exchange to generate chemically defined tracers. This method is critical for developing radioligands where the di-iodo moiety is essential for receptor binding affinity or when exact structural identity between the "cold" therapeutic and "hot" tracer is required for pharmacokinetic validation.

Introduction & Scientific Rationale

In radiopharmaceutical development, the choice of iodination strategy dictates the stability and biological integrity of the final peptide.

  • The Problem with Oxidative Iodination: Standard methods using oxidizing agents (Iodogen, Chloramine-T) electrophilically attack the phenol ring of Tyrosine. This results in a stochastic mixture of mono-iodotyrosine (MIT) and di-iodotyrosine (DIT). MIT is often unstable in vivo due to rapid deiodination by thyroid deiodinases. Furthermore, the introduction of iodine lowers the pKa of the phenolic hydroxyl (from ~10 to ~6.4 for DIT), potentially altering receptor binding if the hydroxyl is involved in hydrogen bonding.

  • The Solution – Isotope Exchange: By incorporating H-3,5-Diiodo-Tyr-OMe HCl (a stable, pre-iodinated precursor) into the peptide sequence during synthesis, the chemical structure is fixed. Radioactivity is introduced subsequently via a catalyzed exchange reaction (

    
    ).
    
  • Mechanism: The reaction proceeds via a nucleophilic aromatic substitution assisted by a catalyst (typically Ammonium Sulfate or Copper(II)), allowing the radioactive iodide to displace the stable iodide under thermal conditions without altering the peptide's primary structure.

Material Specifications

Primary Reagent:

  • Compound: H-3,5-Diiodo-L-Tyr-OMe HCl[1]

  • CAS: 151266-48-7[1]

  • Role: Precursor for peptide synthesis (C-terminal or solution phase) and "Cold Standard" for HPLC validation.

  • Purity:

    
     98% (Required to prevent competing side-reactions during exchange).
    

Radioactive Reagent:

  • Compound: Sodium Iodide (

    
    I) in dilute NaOH (pH 8-11).
    
  • Concentration: High specific activity carrier-free (reductant-free).

Catalysts & Solvents:

  • Ammonium Sulfate (Solid, crystalline).

  • Glacial Acetic Acid / Acetone mixture.

  • Sephadex G-10 or C18 Sep-Pak for purification.

Experimental Workflow

The process involves two distinct phases:[2][3] (1) Incorporation of the precursor into the peptide, and (2) Radio-labeling via solid-state exchange.

Phase 1: Peptide Synthesis with H-3,5-Diiodo-Tyr-OMe

Note: As this reagent is a methyl ester, it is best suited for Solution Phase Peptide Synthesis (C-terminal) or must be hydrolyzed for SPPS.

  • Coupling: Use standard carbodiimide chemistry (EDC/HOBt) to couple H-3,5-Diiodo-Tyr-OMe HCl to the N-terminal protected amino acid or peptide fragment.

    • Solvent: DMF/DCM (1:1).

    • Base: DIPEA (2.2 equivalents to neutralize the HCl salt).

  • Deprotection: Remove N-terminal protecting groups (Boc/Fmoc) as required.

  • Purification: Purify the "Cold" Di-iodo peptide via RP-HPLC (C18 column, Water/Acetonitrile gradient). This product serves as the substrate for labeling. [4]

Phase 2: Solid-State Catalytic Exchange Labeling

This protocol utilizes the "Ammonium Sulfate Melt" method, which allows for high exchange efficiency at lower temperatures than uncatalyzed melts, preserving peptide bonds.

Protocol:

  • Preparation of Reaction Mixture:

    • Dissolve 50

      
      g of the Cold Di-iodo Peptide  (from Phase 1) in 20 
      
      
      
      L of Ethanol/Water (1:1).
    • Add 10

      
      L of Ammonium Sulfate solution (2 mg/mL in water).
      
    • Add 1-5 mCi of Na

      
      I solution.
      
  • Drying:

    • Transfer the mixture to a conical glass reaction vial.

    • Evaporate the solvent gently under a stream of Nitrogen at 60°C until a dry residue remains. Crucial: Moisture inhibits the solid-state exchange.

  • Exchange Reaction (The Melt):

    • Seal the vial and heat to 145°C - 150°C for 20-30 minutes.

    • Mechanistic Insight: At this temperature, the ammonium sulfate acts as a flux and acid catalyst, promoting the formation of an iodonium intermediate that facilitates the exchange of

      
      I for 
      
      
      
      I.
  • Quenching & Recovery:

    • Cool the vial to room temperature.

    • Add 200

      
      L of mobile phase (e.g., 10% Acetonitrile/Water + 0.1% TFA) to dissolve the melt.
      

Visualization of Signaling & Workflow

Figure 1: Isotope Exchange Mechanism & Workflow

ExchangeLabeling Precursor Cold Precursor (Peptide-3,5-I2-Tyr) Mix Mixture (+ 125I-NaI + (NH4)2SO4) Precursor->Mix Dissolve Melt Solid State Melt (150°C, 30 min) Mix->Melt Evaporate & Heat Exchange Nucleophilic Exchange (127-I <-> 125-I) Melt->Exchange Catalysis Product Radio-Peptide (Peptide-3,5-[125I]I-Tyr) Exchange->Product Cool & Solubilize Purification C18 Sep-Pak / HPLC Purification Product->Purification Isolate

Caption: Workflow for Ammonium Sulfate-catalyzed solid-state iodine exchange. This method preserves the di-iodo structure while introducing the radiolabel.

Quality Control & Validation

Validation relies on the Co-elution Principle . Since the chemical structure of the radioactive product is identical to the cold precursor, they must elute at the exact same retention time on HPLC.

Table 1: HPLC Validation Parameters

ParameterSpecificationNotes
Column C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å)Wide pore size preferred for peptides.
Detector A UV Absorbance (220 nm / 280 nm)Detects the "Cold" mass (Precursor).
Detector B Radiometric (Gamma/Scintillation)Detects the "Hot" signal (

I).
Mobile Phase A: 0.1% TFA in Water B: 0.1% TFA in AcetonitrileStandard peptide gradient.
Acceptance Criteria Retention Time Offset

min
The UV peak and Radioactive peak must align perfectly.

Protocol:

  • Inject the crude reaction mixture into the HPLC.

  • Observe the UV signal (representing the unreacted cold precursor) and the Radio signal.

  • Because this is an exchange reaction, the specific activity is lower than oxidative iodination, but the chemical purity is often higher.

  • Radiochemical Purity (RCP): Calculate Area Under Curve (AUC) of the product peak vs. free

    
    I (elutes at void volume). Target RCP > 95%.
    

Safety & Handling

  • Volatility: Iodine-125 is volatile, especially in acidic conditions or high heat. The "Melt" step must be performed in a sealed V-vial within a charcoal-filtered fume hood.

  • Thyroid Block: Personnel should verify thyroid status before and after handling mCi quantities of

    
    I.
    
  • Waste: Segregate liquid waste (containing

    
    I) from solid waste (Sep-Pak cartridges).
    

References

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity.[5] Endocrinology, 101(4), 1276-1280.[5] Link

  • Eisenhut, M. (1982). Iodine exchange reactions for the synthesis of radioiodinated organic compounds. Journal of Labelled Compounds and Radiopharmaceuticals, 19(11-12).
  • Mier, W., & Eisenhut, M. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry. Link

  • Chem-Impex International. Product Data Sheet: L-3,5-Diiodotyrosine methyl ester hydrochloride. Link

Sources

Application Note: Precision Synthesis of Thyromimetics & Halogenated Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the application of H-3,5-Diiodo-Tyr-OMe HCl (L-3,5-Diiodotyrosine methyl ester hydrochloride) in the synthesis of targeted thyromimetics and functionalized peptide therapeutics.

Compound: H-3,5-Diiodo-Tyr-OMe HCl CAS: 151266-48-7 (Salt form) / 300-39-0 (Parent acid) Role: Advanced Scaffold for TR-β Agonists & Peptidomimetics

Executive Summary & Strategic Utility

H-3,5-Diiodo-Tyr-OMe HCl is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. It pre-installs the critical 3,5-dihalogenation pattern required for binding to the Thyroid Hormone Receptor (TR) ligand-binding pocket.

For drug developers, this precursor offers three distinct strategic advantages over starting from plain Tyrosine:

  • Orthogonal Protection: The methyl ester (OMe) protects the C-terminus, allowing immediate N-terminal functionalization or direct use in solution-phase coupling.

  • Halogen Handles: The iodine atoms at the 3 and 5 positions are high-reactivity sites for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of "thyromimetic" libraries with non-natural side chains (e.g., isopropyl, aryl).

  • Biomimetic Core: It serves as the "inner ring" anchor for synthesizing T3/T4 analogues via diaryl ether formation.

Chemical Logic & Synthesis Pathways

The utility of this compound bifurcates into two primary workflows: Ether-Linked Thyronine Synthesis (Classic Pathway) and Pd-Catalyzed Diversification (Modern Pathway).

Visualizing the Synthetic Logic

G Precursor H-3,5-Diiodo-Tyr-OMe HCl (Starting Scaffold) Path1 Pathway A: Diaryl Ether Formation Precursor->Path1 Retain Iodine Path2 Pathway B: Pd-Catalyzed Coupling Precursor->Path2 Replace Iodine StepA1 N-Protection (Boc/Fmoc) Path1->StepA1 StepB1 Suzuki-Miyaura (R-B(OH)2 + Pd(0)) Path2->StepB1 StepA2 Chan-Lam Coupling (Boronic Acid + Cu(II)) StepA1->StepA2 TargetA Thyronine Analogues (T3/T4 Mimetics) StepA2->TargetA Outer Ring Attachment TargetB 3,5-Dialkyl/Aryl Tyrosines (Novel TR-β Agonists) StepB1->TargetB Library Generation

Figure 1: Divergent synthesis pathways. Pathway A builds the thyroid hormone core; Pathway B modifies the core for novel IP generation.

Experimental Protocols

Protocol A: Synthesis of Thyronine Core via Chan-Lam Coupling

Target Application: Creating T3 analogues by attaching a phenolic "outer ring" to the 3,5-diiodo-tyrosine "inner ring." Challenge: The 3,5-diiodo substitution creates significant steric hindrance and reduces nucleophilicity of the phenol. Standard Ullmann conditions often fail or cause deiodination. Solution: An optimized Copper(II)-mediated oxidative coupling (Chan-Lam) using molecular sieves to drive the equilibrium.

Reagents:

  • Scaffold: H-3,5-Diiodo-Tyr-OMe HCl (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (e.g., 4-methoxyphenylboronic acid) (2.0 equiv)

  • Catalyst: Cu(OAc)₂ (1.0 equiv) — Stoichiometric copper is preferred over catalytic for sterically hindered substrates.

  • Base: Pyridine (3.0 equiv) or TEA (3.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Additive: 4Å Molecular Sieves (Activated, Powdered)

Step-by-Step Methodology:

  • Free Base Preparation: Since the starting material is an HCl salt, dissolve 1.0 g (2.07 mmol) in 10 mL DCM and wash with saturated NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate to yield the free amine/phenol. Note: Alternatively, add 1 extra equivalent of base to the reaction mixture.

  • N-Protection (Optional but Recommended): If the free amine interferes with copper coordination, protect with Boc anhydride (Boc₂O, 1.1 equiv, TEA) in DCM before coupling.

  • Reaction Assembly:

    • In a flame-dried flask, combine the N-Boc-3,5-diiodo-Tyr-OMe (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and Cu(OAc)₂ (1.0 equiv).

    • Add 500 mg of activated 4Å molecular sieves.

    • Add DCM (0.1 M concentration relative to scaffold).

    • Add Pyridine (3.0 equiv) last.

  • Oxidative Coupling:

    • Stir the reaction open to the air (using a drying tube) or under an O₂ balloon. Oxygen is the terminal oxidant.

    • Stir vigorously at Room Temperature for 24–48 hours. The bulky iodines slow the reaction significantly.

  • Work-up:

    • Filter through a pad of Celite to remove copper salts and sieves.

    • Wash the filtrate with 1M HCl (to remove pyridine) and Brine.

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Validation:

  • NMR Check: Look for the disappearance of the phenolic proton (approx. 9.0-10.0 ppm) and the appearance of new aromatic signals from the coupling partner.

  • Mass Spec: Confirm the ether product mass (M+).

Protocol B: Pd-Catalyzed Diversification (Suzuki-Miyaura)

Target Application: Replacing the Iodine atoms with alkyl or aryl groups to create "Sobetirome-like" (GC-1) analogues or novel peptidomimetics. Mechanism: Double cross-coupling at the C-I bonds.

Reagents:

  • Scaffold: H-3,5-Diiodo-Tyr-OMe HCl (1.0 equiv)

  • Boronic Acid: R-B(OH)₂ (e.g., Isopropylboronic acid or Phenylboronic acid) (3.0 equiv - excess needed for double coupling)

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (4.0 equiv)

  • Solvent: Dioxane/Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: Dissolve H-3,5-Diiodo-Tyr-OMe HCl (500 mg) in 10 mL of Dioxane/Water mixture.

  • Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen is detrimental to the Pd(0) cycle.

  • Addition: Add the Boronic Acid, K₂CO₃, and finally the Palladium catalyst.

  • Reaction:

    • Heat to 80–90°C under Argon atmosphere for 12–16 hours.

    • Note: The C-I bond is very reactive; oxidative addition is fast. Transmetallation is usually the rate-limiting step due to sterics.

  • Work-up:

    • Cool to RT, dilute with EtOAc, and wash with water.

    • The aqueous layer may contain the free acid if the ester hydrolyzed (base + heat). Acidify aqueous layer to pH 3 and extract if necessary.

  • Purification: Silica gel chromatography.

Analytical Data Summary (Reference Values)

When characterizing the intermediate H-3,5-Diiodo-Tyr-OMe , use these reference values to ensure scaffold integrity before starting protocols.

PropertyValue / CharacteristicNotes
Molecular Weight 483.47 g/mol (HCl Salt)Free base MW: ~447 g/mol
Appearance Off-white to pale yellow powderDarkens upon light exposure (Iodine liberation)
¹H NMR (DMSO-d₆) δ ~7.8 ppm (s, 2H, Ar-H)The 2,6-protons on the ring are chemically equivalent.
Solubility DMSO, Methanol, DMFPoor solubility in non-polar solvents (Hexanes)
Storage -20°C, Desiccated, Protect from Light Critical: C-I bonds are photolabile.

Mechanism of Action: TR-β Selectivity

Understanding why you are using this precursor is vital for experimental design. The 3,5-substituents fit into the hydrophobic pockets of the Thyroid Hormone Receptor (TR).

  • TR-β vs TR-α: The "inner ring" (derived from your precursor) is essential for receptor affinity. However, selectivity (avoiding cardiac side effects mediated by TR-α) is often determined by the outer ring modifications or the linker (e.g., GC-1 uses a CH₂ linker, not an ether).

  • Design Tip: If you use Protocol A (Ether synthesis), you are mimicking the natural hormone structure (T3). If you use Protocol B (Suzuki) to install isopropyl groups, you are moving toward the GC-1/Sobetirome pharmacophore which has higher TR-β selectivity.

TR_Binding Receptor Thyroid Hormone Receptor (TR-β) Pocket Ligand Binding Pocket Receptor->Pocket Ligand Ligand (Derived from H-3,5-Diiodo-Tyr-OMe) Pocket->Ligand Encapsulates Iodine 3,5-Iodine Atoms (Steric/Electronic Fit) Ligand->Iodine Phenol 4'-Hydroxyl (H-Bond Donor) Ligand->Phenol Iodine->Pocket Hydrophobic Interaction Phenol->Pocket His/Phe Interaction

Figure 2: Pharmacophore interactions. The 3,5-diiodo motif provides critical steric bulk necessary for receptor conformational change.

References

  • Chemical Identity & Properties: PubChem. 3,5-Diiodo-L-tyrosine methyl ester. National Library of Medicine. Link

  • Chan-Lam Coupling Methodology: Evans, D. A., et al. "Copper-promoted arylation of phenols." Journal of the American Chemical Society. Link

  • Thyromimetic Structure-Activity Relationships: Scanlan, T. S., et al. "Selective thyromimetics: Tissue-selective thyroid hormone agonists." Chemical Reviews. Link

  • Suzuki Coupling on Halogenated Tyrosines: Kotha, S., et al. "Modification of amino acids via Suzuki–Miyaura cross-coupling reaction." Tetrahedron. Link

Application Note: Quantitative Analysis of H-3,5-Diiodo-tyr-ome HCl Incorporation Using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the quantitative analysis of H-3,5-Diiodo-tyr-ome HCl, a di-iodinated tyrosine methyl ester, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals engaged in studies requiring the precise measurement of this compound's incorporation into peptides or other biological systems. We present a detailed protocol, from sample preparation to data analysis, grounded in established principles of bioanalytical method validation. The causality behind experimental choices is explained to ensure scientific integrity and enable robust, reproducible results.

Introduction: The Significance of Iodinated Tyrosine Derivatives

H-3,5-Diiodo-tyr-ome HCl is a specialized amino acid derivative with significant applications in biochemical research and pharmaceutical development. As a derivative of diiodotyrosine, it is valuable in the synthesis of thyroid hormones and related compounds, making it a crucial reagent for studying thyroid function and disorders.[1] The presence of two iodine atoms on the tyrosine ring provides a unique isotopic signature and alters the molecule's chemical properties, making it a valuable tool for various biochemical assays. In drug development, iodinated compounds can be used to enhance bioactivity or as precursors for radiolabeling in imaging studies.[1]

Accurate quantification of H-3,5-Diiodo-tyr-ome HCl incorporation is critical for understanding the pharmacokinetics, metabolism, and mechanism of action of novel therapeutics. LC-MS/MS offers unparalleled sensitivity and specificity for this purpose, enabling the precise measurement of the analyte in complex biological matrices.[1][2] This guide will walk you through a self-validating system for the analysis of H-3,5-Diiodo-tyr-ome HCl, ensuring the generation of high-quality, reliable data.

Experimental Workflow Overview

The overall workflow for the quantitative analysis of H-3,5-Diiodo-tyr-ome HCl is depicted below. The process begins with meticulous sample preparation to isolate the analyte and remove interfering substances. This is followed by chromatographic separation and detection by tandem mass spectrometry. Finally, the acquired data is processed to yield quantitative results.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (LC) Separation Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall experimental workflow for the quantitative analysis of H-3,5-Diiodo-tyr-ome HCl.

Detailed Protocols

Materials and Reagents
  • H-3,5-Diiodo-tyr-ome HCl (CAS: 151266-48-7)[1]

  • Isotopically labeled internal standard (IS): H-3,5-Diiodo-tyr(13C9, 15N1)-ome HCl (recommended) or a structurally similar compound.

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Formic acid (FA), LC-MS grade

  • Ammonium formate

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporation system)

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte from the biological matrix while removing components that can interfere with the LC-MS/MS analysis, such as salts, proteins, and phospholipids.[3]

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, cell lysate) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard to each sample, calibrator, and quality control (QC) sample. This is a critical step to correct for variability during sample processing and analysis.[4]

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

    • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to ensure complete dissolution.

  • Transfer to Autosampler Vials: Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following parameters provide a starting point for method development and should be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for amino acid derivatives.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reverse-phase chromatography.
Gradient 5-95% B over 10 minutesA gradient elution is necessary to separate the analyte from potential interferences and ensure good peak shape.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLShould be optimized based on analyte concentration and instrument sensitivity.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for amino acids.[5] Positive mode is generally preferred for compounds with basic amine groups.
Precursor Ion (Q1) [M+H]+ of H-3,5-Diiodo-tyr-ome (m/z 448.9)The protonated molecular ion is typically the most abundant species in the full scan spectrum.
Product Ions (Q3) To be determined empirically. Likely fragments include loss of the methyl ester group, decarboxylation, and cleavage of the amino acid side chain.Specific product ions are selected for their high intensity and specificity in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, which enhances sensitivity and selectivity.[6]
Collision Energy (CE) To be optimized for each transition.The collision energy is varied to find the optimal setting that produces the most intense and stable fragment ions.
Internal Standard Transitions Precursor and product ions corresponding to the isotopically labeled standard.The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization and fragmentation.[7]

Data Analysis and Method Validation

Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of the calibrators. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Method Validation

A robust and reliable analytical method requires thorough validation. The following parameters should be assessed:

  • Linearity: The range of concentrations over which the method is accurate and precise. A minimum of five non-zero calibrators should be used to construct the calibration curve.

  • Accuracy and Precision: Determined by analyzing QC samples at a minimum of three concentration levels (low, medium, and high) in replicate on multiple days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Troubleshooting

Even with a well-defined protocol, issues can arise. The following diagram outlines a logical approach to troubleshooting common problems in LC-MS/MS analysis.

Troubleshooting cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Poor Peak Shape, Low Intensity, or No Signal Check_LC Check LC System: - Pressure - Solvent Levels - Leaks Problem->Check_LC Check_MS Check MS System: - Tuning - Calibration - Source Cleanliness Problem->Check_MS Check_Sample Review Sample Prep: - Correct Reagents - Proper Execution - Sample Stability Problem->Check_Sample Check_Method Review Method: - Correct Transitions - Optimized CE - Appropriate Gradient Problem->Check_Method Fix_LC Remedy LC Issues Check_LC->Fix_LC Fix_MS Retune/Recalibrate MS Check_MS->Fix_MS Reprep_Sample Re-prepare Samples Check_Sample->Reprep_Sample Optimize_Method Optimize Method Parameters Check_Method->Optimize_Method

Caption: A systematic approach to troubleshooting common LC-MS/MS issues.

Conclusion

This application note provides a robust and scientifically sound framework for the quantitative analysis of H-3,5-Diiodo-tyr-ome HCl incorporation using LC-MS/MS. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality, reproducible data. The principles of method validation outlined herein are essential for ensuring the integrity and reliability of the results, which is paramount in both basic research and drug development.

References

  • Zhang, Y., Conrad, A. H., Thoma, R., & Conrad, G. W. (2006). Differentiation of diiodothyronines using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 41(2), 162–168. [Link]

  • García-Rico, R. O., Hórreo, V., Corte, C., Corte, F. J., & Rodríguez-González, P. (2022). Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry. Analyst, 147(5), 945–953. [Link]

  • ChemConnections. (n.d.). Mass Spectrometry Fragmentation. [Link]

  • Le, A., & Hoofnagle, A. N. (2014). Quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1198, 166–174. [Link]

  • Crow, B. S., Miller, D. L., Johnson, R. C., & Thomas, J. D. (2012). Simultaneous measurement of 3-chlorotyrosine and 3,5-dichlorotyrosine in whole blood, serum and plasma by isotope dilution HPLC-MS-MS. Journal of mass spectrometry : JMS, 47(1), 103–111. [Link]

  • Agnes, G. R., & Horlick, G. (1994). Quantitative electrospray mass spectrometry of halides and halogenic anions. Journal of Analytical Atomic Spectrometry, 9(3), 299-305. [Link]

  • Chromsystems Instruments & Chemicals GmbH. (n.d.). Internal Standard Set Amino Acid Analysis in Plasma/Serum. [Link]

  • Takatera, K., & Watanabe, T. (1993). Speciation of iodo amino acids by high-performance liquid chromatography with inductively coupled plasma mass spectrometric detection. Analytical chemistry, 65(6), 759–762. [Link]

  • ResearchGate. (n.d.). The MS/MS spectra and proposed fragmentation for tyrosine in positive ion mode. [Link]

  • van den Broek, I., Sparidans, R. W., Schellens, J. H., & Beijnen, J. H. (2011). Internal standards for protein quantification by LC-MS/MS. Analytical chemistry, 83(17), 6433–6440. [Link]

  • IROA Technologies. (2026). How Amino Acid Internal Standards Are Used in Quantitative Testing. [Link]

  • Lo, S. F., & Chang, S. Y. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary, 9(10), 13-17. [Link]

  • Forbes, M. W., & Brodbelt, J. S. (2009). Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. Journal of the American Society for Mass Spectrometry, 20(1), 133–143. [Link]

  • Jo, S., Butruille, L., & Wirth, E. K. (2020). Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain. PloS one, 15(10), e0240103. [Link]

  • Advion, Inc. (n.d.). LC/MS Determination of Amino Acids Using Compact Mass Spectrometry. [Link]

  • Wikipedia. (2023). Electrospray ionization. [Link]

  • Elsevier. (2004). Electrospray Mass Spectrometry. [Link]

  • ResearchGate. (2021). For full amino acid quantification via HPLC, what is/are the internal standards I should use?. [Link]

  • Beer, C., & Weckwerth, W. (2011). Quantitative analysis of amino acid oxidation markers by tandem mass spectrometry. Journal of visualized experiments : JoVE, (57), 3323. [Link]

  • Charlton, A. J., Gledhill, A., & Dean, J. R. (2019). A direct comparison of liquid chromatography-mass spectrometry with clinical routine testing immunoassay methods for the detection and quantification of thyroid hormones in blood serum. Analytical and bioanalytical chemistry, 411(19), 4509–4518. [Link]

  • Thermo Fisher Scientific. (2022). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. [Link]

  • National Institute of Standards and Technology. (2019). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]

Sources

Application Note: Optimizing Purification Strategies for 3,5-Diiodotyrosine (DIT)-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The incorporation of 3,5-diiodotyrosine (DIT) into peptide sequences is a critical modification found in endogenous signaling molecules (e.g., thyroid hormone precursors), marine toxins (e.g., Conus venoms), and synthetic medicinal chemistry probes.[1]

While the iodine atoms enhance lipophilicity and membrane permeability, they introduce unique purification challenges.[1] Unlike standard amino acids, DIT possesses a significantly acidified phenolic hydroxyl group and a bulky steric profile. Standard "generic" peptide purification protocols often fail to resolve DIT-peptides from their mono-iodinated (MIT) or non-iodinated precursors due to insufficient selectivity.[1]

This Application Note details advanced purification workflows that exploit the distinct physicochemical properties of DIT—specifically its hydrophobicity and pKₐ shift —to achieve >98% purity.

Physicochemical Profile: The Basis for Separation

To design an effective purification strategy, one must understand how DIT differs from native Tyrosine (Tyr).[1]

PropertyTyrosine (Tyr)3,5-Diiodotyrosine (DIT)Impact on Purification
Molecular Weight 181.19 Da432.98 DaDistinct Mass Spec shift (+251.79 Da per residue).[1]
Phenolic pKₐ ~10.1~6.4Critical: DIT ionizes at neutral pH; Tyr does not.
Hydrophobicity ModerateHighDIT peptides retain significantly longer on C18 columns.
Steric Bulk LowHighIodine atoms restrict rotation, potentially altering secondary structure.[1]
UV Absorbance

~274 nm

~310 nm (pH dependent)
Allows selective detection of DIT species.
Mechanism of Action

The electron-withdrawing nature of the two iodine atoms at the ortho positions stabilizes the phenolate anion, lowering the pKₐ of the hydroxyl group from ~10.1 to approximately 6.[1]4. This acidity is the "magic bullet" for purification: at pH 7.5, native Tyrosine is neutral, while DIT is negatively charged. [1]

Protocol 1: High-Resolution RP-HPLC (Hydrophobicity-Based)[1]

This is the standard approach for removing truncated species and non-iodinated precursors.

Materials
  • Stationary Phase: C18 or Phenyl-Hexyl (for alternate selectivity).[1]

    • Recommendation: Use a fully end-capped C18 column with 100 Å pore size (for peptides <30 residues) to minimize non-specific adsorption of the iodine atoms.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Method Parameters
  • Flow Rate: 1.0 mL/min (analytical) or scaled for prep.

  • Detection: 220 nm (peptide bond) and 305-310 nm (specific for DIT).[1]

  • Gradient: DIT peptides are highly hydrophobic. A shallow gradient at high organic concentration is required.

Step-by-Step Procedure
  • Equilibration: Equilibrate column with 5% B for 10 minutes.

  • Loading: Dissolve crude peptide in 20% ACN/Water. Note: DIT peptides may aggregate in pure water.[1]

  • Elution Gradient:

    • 0–2 min: 5% B (Isocratic hold)[1]

    • 2–30 min: Linear ramp from 20% B to 60% B.

    • Optimization: If MIT and DIT co-elute, flatten the gradient to 0.5% B per minute around the elution point.[1]

Expert Insight: Phenyl-Hexyl columns often provide better resolution than C18 for halogenated peptides due to


 interactions with the aromatic ring, which are modulated by the iodine substituents.[1]

Protocol 2: The "pH-Switch" Strategy (Orthogonal Purification)[1]

When RP-HPLC fails to separate DIT from MIT or other hydrophobic impurities, the pH-Switch method exploits the unique pKₐ of DIT.[1]

Concept
  • Low pH (pH 2.0): DIT is protonated (neutral).[1] Separation is driven purely by hydrophobicity.

  • Neutral pH (pH 7.5): DIT is deprotonated (negative charge). This drastically reduces its retention time relative to neutral hydrophobic impurities, altering the elution order.[1]

Buffer System
  • Mobile Phase A: 10 mM Ammonium Acetate or Ammonium Bicarbonate, adjusted to pH 7.5.

  • Mobile Phase B: Acetonitrile.[2][3][4]

Workflow
  • First Pass (Acidic): Purify crude peptide using Protocol 1 (TFA system). Collect fractions containing the target mass.[5]

  • Lyophilize: Remove volatile TFA.

  • Second Pass (Neutral): Re-dissolve in Ammonium Acetate buffer (pH 7.5).

  • Elution: Run a gradient on the same C18 column.

    • Result: The DIT-peptide will elute earlier than expected due to the negative charge on the phenolate, while neutral hydrophobic contaminants (e.g., deletion sequences) retain their standard elution profile.[1]

Visualization of Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for selecting the correct purification path.

PurificationWorkflow Start Crude DIT-Peptide Mixture CheckSolubility Check Solubility (Use 20-30% ACN if needed) Start->CheckSolubility StandardRP Method 1: Standard RP-HPLC (0.1% TFA, pH ~2) CheckSolubility->StandardRP Analyze Analyze Purity (UV 310nm + MS) StandardRP->Analyze Decision Is Purity >98%? Analyze->Decision Final Lyophilize & Store (-20°C, Dark) Decision->Final Yes PHSwitch Method 2: pH-Switch HPLC (Ammonium Acetate, pH 7.5) Decision->PHSwitch No (MIT/DIT co-elution) PHSwitch->Final Pool Pure Fractions

Caption: Decision tree for purifying DIT-peptides, prioritizing acidic RP-HPLC followed by pH-switching if impurities persist.

Figure 2: The pH-Switch Mechanism

Visualizing why the pH shift works for DIT separation.

PHSwitchMechanism cluster_acidic Acidic Conditions (pH 2.0) cluster_neutral Neutral Conditions (pH 7.5) DIT_Acid DIT-Peptide (Protonated -OH) Hydrophobic Col_Acid Strong C18 Binding (Late Elution) DIT_Acid->Col_Acid High Retention DIT_Neut DIT-Peptide (Ionized -O⁻) Less Hydrophobic Col_Neut Weak C18 Binding (Early Elution) DIT_Neut->Col_Neut Charge Repulsion

Caption: Mechanistic difference in column retention driven by the ionization of the DIT phenolic group at pH 7.5.

Quality Control & Characterization

Mass Spectrometry (MS)

DIT peptides exhibit a unique isotopic signature.

  • Mass Defect: Iodine has a significant mass defect.

  • Verification: Look for the characteristic mass shift.

    • Tyr

      
       Mono-iodo-Tyr: +125.9 Da[1]
      
    • Tyr

      
       Di-iodo-Tyr: +251.8 Da[1]
      
UV Spectroscopy[2][6][7]
  • Primary: 214/220 nm (Peptide backbone).

  • Secondary (Diagnostic): Monitor 300–310 nm . Native Tyrosine has negligible absorbance here. A peak at 310 nm confirms the presence of the iodinated ring.

Stability & Handling (Critical)

  • Photodeiodination: The Carbon-Iodine bond is labile to UV light.[1]

    • Protocol: Wrap all columns, fraction collectors, and lyophilization flasks in aluminum foil.[1] Perform purification in low-light conditions if possible.

  • Redox Sensitivity: Avoid strong reducing agents (e.g., high concentrations of DTT or TCEP) during purification, as they can facilitate dehalogenation under certain conditions.

  • Storage: Store lyophilized peptides at -20°C in amber vials.

References

  • PubChem. (2023). 3,5-Diiodotyrosine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kumari, S., et al. (2007). Chiral discrimination of D- and L-amino acids using iodinated tyrosines as chiral references. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Retrieved from [Link]

Sources

Troubleshooting & Optimization

common side reactions with H-3,5-Diiodo-tyr-ome hcl in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

H-3,5-Diiodo-Tyr-OMe HCl is a specialized building block often used in the synthesis of thyromimetic peptides, radiolabeling precursors, and peptidomimetics requiring halogen bonding or enhanced lipophilicity.

Unlike standard Tyrosine, the presence of two iodine atoms at the ortho positions (3,5) fundamentally alters the electronic and steric landscape of the phenol ring. Successful incorporation requires navigating three specific chemical risks: Radical-mediated Deiodination , Enhanced O-Acylation , and Methyl Ester Instability .

Physicochemical Profile
PropertyValue/CharacteristicImpact on SPPS
pKa (Phenol) ~6.4 (vs. ~10.1 for Tyr)High Risk. The phenol is significantly more acidic, existing as a phenolate anion under standard basic coupling conditions (DIEA/NMM), leading to unwanted O-acylation.
Steric Bulk High (Iodine radius ~1.98 Å)Moderate Risk. Hinders coupling efficiency; requires extended reaction times or stronger activation.
Redox Stability Labile C-I bondCritical Risk. Susceptible to hydrodeiodination (reduction) by silane scavengers during TFA cleavage.
C-Terminus Methyl Ester (OMe)Usage Constraint. Not compatible with standard Fmoc-SPPS chain elongation unless used as the N-terminal cap or in solution-phase fragment condensation.

Critical Side Reaction: Hydrodeiodination

The Issue

During the final cleavage step in SPPS, the aryl-iodide bond (C-I) is susceptible to reduction (replacement of Iodine with Hydrogen), resulting in a mixture of mono-iodo and non-iodinated Tyrosine species.

Mechanism

This reaction is primarily driven by radical mechanisms promoted by silane scavengers (e.g., Triisopropylsilane - TIS) in the presence of TFA. Silanes act as potent hydrogen atom donors. If an aryl radical is generated (via light, trace metals, or homolysis), the silane quenches it with a hydrogen atom, irreversibly removing the iodine.

Deiodination Start 3,5-Diiodo-Tyr (Intact) Radical Aryl Radical Intermediate Start->Radical Light/Trace Metals (Homolysis) Product Mono-iodo / Tyr (Deiodinated Impurity) Radical->Product H-Abstraction from Silane Silane Silane Scavenger (H-Donor) Silane->Radical Promotes

Figure 1: Mechanism of silane-mediated hydrodeiodination during TFA cleavage.

Troubleshooting & Protocol

Q: My Mass Spec shows peaks at [M-126] and [M-252]. What happened? A: You have stripped the iodine atoms. This is likely due to the use of a standard "Reagent K" or high-TIS cleavage cocktail.

Corrective Protocol: The "Iodine-Safe" Cleavage To preserve the C-I bond, you must minimize radical sources and Hydrogen donors.

  • Eliminate/Reduce Silanes: Do not use TIS if possible. If scavengers are needed for other residues (e.g., Trp, Pbf), use Triethylsilane (TES) sparingly, as it is often less aggressive than TIS, or switch to non-silane scavengers.

  • Protect from Light: Perform the cleavage in the dark (wrap vessel in foil).

  • Recommended Cocktail:

    • TFA: 95%[1]

    • Water: 2.5%[1][2]

    • Phenol: 2.5% (Acts as a radical trap without donating H as easily as silanes).

    • Avoid: EDT (Ethanedithiol) if possible, as thiols can also facilitate radical transfers, though less aggressively than silanes.

The Acidity Trap: O-Acylation

The Issue

Because the pKa of the 3,5-diiodo-Tyr phenol is ~6.4, it is partially deprotonated in the presence of bases like DIEA (Diisopropylethylamine) used during coupling. The resulting phenolate anion is a nucleophile that attacks the activated ester of the next amino acid being coupled, forming a branched depsipeptide (ester bond on the side chain).

Mechanism
  • Deprotonation: Diiodo-Tyr-OH + Base

    
     Diiodo-Tyr-O
    
    
    
  • Attack: Diiodo-Tyr-O

    
     + Fmoc-AA-OBt 
    
    
    
    Fmoc-AA-O-Tyr(Diiodo)-...
Troubleshooting & Protocol

Q: I see a mass corresponding to [M + Amino Acid]. Is this a double hit? A: It is likely O-acylation. The extra amino acid is attached to the phenol oxygen, not the N-terminus.

Prevention Strategy:

  • Base-Free Coupling: For the amino acid immediately following the Diiodo-Tyr, avoid DIEA/NMM. Use a neutral coupling method:

    • DIC / Oxyma Pure in DMF. (This keeps the pH acidic/neutral, suppressing the phenolate).

  • Post-Synthesis Esterolysis: If O-acylation occurs, the ester bond is labile to base. However, since your molecule has a C-terminal Methyl Ester (OMe), strong base (NaOH/LiOH) will hydrolyze your C-terminus.

    • Solution: Treat the resin (before cleavage) or the crude peptide with dilute Hydrazine (5% in DMF) for 10-20 minutes. This selectively cleaves the phenolic ester (O-acyl) while generally sparing the methyl ester and peptide bonds.

Methyl Ester (OMe) Specifics

Q: Can I use H-3,5-Diiodo-Tyr-OMe HCl for chain elongation in SPPS? A: No. The Methyl Ester blocks the C-terminus.

  • Usage A (N-Terminal Cap): You couple this to the resin-bound peptide. It becomes the final residue.

  • Usage B (Solution Phase): You couple a fragment to this molecule in solution.

Risk: Diketopiperazine (DKP) Formation If H-3,5-Diiodo-Tyr-OMe is coupled to a dipeptide (e.g., H2N-AA2-AA1-Resin), and the N-terminus of the Diiodo-Tyr is subsequently deprotected (if it were protected) or if the sequence is short, the free amine can attack the C-terminal ester (if it were an internal ester).

  • Specific to this molecule: Since the OMe is on the Diiodo-Tyr, the risk is Hydrolysis . If you expose the peptide to 20% Piperidine (for Fmoc removal of other branches) while this OMe group is present, you risk converting the Methyl Ester to a carboxylic acid or an amide (via aminolysis with piperidine).

Recommendation: If the Methyl Ester is essential for your final product, avoid exposure to secondary amines (Piperidine) after this unit is installed. Use DBU (1-2%) for Fmoc deprotection if absolutely necessary, as it is non-nucleophilic.

Solubility & Handling Guide

SolventSolubilityNotes
Water PoorThe iodine atoms increase lipophilicity significantly.
DMF GoodPreferred solvent for coupling.
DMSO ExcellentUse if precipitation occurs in DMF.
TFA GoodStable (chemically) but watch for deiodination.

Dissolution Protocol:

  • Dissolve H-3,5-Diiodo-Tyr-OMe HCl in a minimum volume of DMF.

  • Add 1 equivalent of DIEA to neutralize the HCl salt immediately prior to coupling. Do not store the neutralized solution, as the free amine can oxidize or dimerize over time.

Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem MassLoss Mass = [M-126] or [M-252] Problem->MassLoss MassGain Mass = [M + Next AA] Problem->MassGain LowYield Low Coupling Yield Problem->LowYield Cause1 Hydrodeiodination (Radical Reduction) MassLoss->Cause1 Cause2 O-Acylation of Phenol (High pH coupling) MassGain->Cause2 Cause3 Steric Hindrance of Iodines LowYield->Cause3 Fix1 1. Remove TIS/Silanes 2. Use Phenol Scavenger 3. Protect from Light Cause1->Fix1 Fix2 1. Use DIC/Oxyma (Neutral pH) 2. 5% Hydrazine Wash Cause2->Fix2 Fix3 1. Double Coupling 2. Use HATU/HOAt 3. Check Solubility Cause3->Fix3

Figure 2: Decision matrix for troubleshooting synthesis failures involving 3,5-diiodo-tyrosine.

References

  • Deiodination Mechanism: Mondal, S., et al.[3][4][5] "Iodine-containing peptides: Synthesis and stability." Journal of Organic Chemistry, 2018 . (General mechanistic grounding on aryl iodide reduction by silanes in acidic media).

  • Phenol Acidity & O-Acylation: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[6] Chemical Reviews, 2009 , 109(6), 2455-2504. Link (Discusses Tyrosine side-chain reactivity and pKa effects).

  • Cleavage Scavengers: Coin, I., et al. "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2007 , 2, 3247–3256. Link (Standard reference for scavenger selection, highlighting silane risks).

  • Iodotyrosine Properties: Sorimachi, K., & Cahnmann, H. J.[3][7] "A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity." Endocrinology, 1977 . Link (Foundational work on diiodo-tyrosine reactivity).

Sources

deprotection issues with 3,5-diiodotyrosine containing peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deprotection & Cleavage of 3,5-Diiodotyrosine (DIT) Peptides

Current Status: Operational Support Tier: Senior Application Scientist Subject: Preventing Hydrodeiodination and Side Reactions during TFA Cleavage

Executive Summary: The Halogen Challenge

Researchers incorporating 3,5-diiodotyrosine (DIT) into peptides—often for thyromimetics, halogen-bonding studies, or radiolabeling precursors—frequently encounter a catastrophic failure mode during the final step: Hydrodeiodination .

While the Fmoc-SPPS assembly is generally stable, the final cleavage from the resin using Trifluoroacetic Acid (TFA) places the aryl-iodine bond in a precarious chemical environment. The standard "Reagent K" cleavage cocktail (containing thiols like EDT or Thioanisole) acts as a reducing system that strips iodine atoms from the tyrosine ring, resulting in a mixture of mono-iodotyrosine (MIT) and native tyrosine.

This guide provides the mechanistic insight and validated protocols to prevent this degradation.

Module 1: The Mechanism of Failure

To solve the problem, you must understand the chemistry. The Carbon-Iodine (C-I) bond on the aromatic ring is the weakest among aryl halides (Bond Dissociation Energy ~65 kcal/mol).

In standard peptide synthesis, we use scavengers to trap reactive carbocations (like


-butyl cations).[1] However, thiol-based scavengers  (Ethanedithiol, Thioanisole) are also potent hydrogen atom donors. In the presence of TFA, they facilitate a reduction pathway that replaces the Iodine with Hydrogen.
Visualizing the Failure Mode

DeiodinationMechanism cluster_danger Danger Zone (Reagent K) DIT 3,5-Diiodotyrosine (Peptide-Resin) TFA TFA Acidic Medium DIT->TFA Solvation Product_Success Intact DIT Peptide DIT->Product_Success Silane Scavenger (TIPS) (No Thiols) Radical Aryl Radical Intermediate TFA->Radical Protonation/SET Scavenger Thiol Scavengers (EDT / Thioanisole) Scavenger->Radical H-Atom Transfer (Reduction) Product_Fail Hydrodeiodination (Loss of Iodine mass) Radical->Product_Fail Iodine Loss

Figure 1: The mechanism of hydrodeiodination. The presence of thiol scavengers (Red Path) facilitates the reduction of the aryl-iodine bond. Using non-thiol silane scavengers (Green Path) preserves the halogen.

Troubleshooting Guide (FAQs)

Q1: Mass Spectrometry shows a peak at [M - 126] or [M - 252]. What happened?

  • Diagnosis: You have lost one (-126 Da) or two (-252 Da) iodine atoms. This is classic hydrodeiodination .

  • Root Cause: You likely used a cleavage cocktail containing Ethanedithiol (EDT) , Dithiothreitol (DTT) , or high concentrations of Thioanisole . These agents reduced the aryl iodide.

  • Correction: Switch immediately to the Thiol-Free Cocktail (Protocol A below).

Q2: My cleavage solution turned dark yellow/brown. Is this normal?

  • Diagnosis: This indicates the liberation of elemental Iodine (

    
    ).
    
  • Root Cause: Oxidation of the iodide leaving group or decomposition of the DIT residue. While less common than reduction, it occurs if the cleavage is performed at high temperatures or exposed to light for prolonged periods.

  • Correction: Perform cleavage in the dark (wrap vessel in foil) and ensure the temperature does not exceed 25°C.

Q3: I have Methionine (Met) in my sequence. Don't I need thiols to prevent Met oxidation?

  • The Dilemma: Yes, thiols usually protect Met from oxidation (Met

    
     Met-sulfoxide). However, thiols destroy DIT.
    
  • The Solution: Prioritize DIT stability. Use the Thiol-Free Cocktail (Protocol A). If Met oxidation occurs (+16 Da), you can reverse it post-cleavage using a mild reduction step (e.g.,

    
    ), which is safer for DIT than exposing it to thiols during the harsh TFA cleavage.
    
Optimized Experimental Protocols
Protocol A: The "Halogen-Safe" Cleavage Cocktail

Use this for all peptides containing 3,5-diiodotyrosine, 3-iodotyrosine, or other sensitive aryl halides.

Reagents Required:

  • Trifluoroacetic Acid (TFA) - HPLC Grade

  • Triisopropylsilane (TIPS) - The primary scavenger (Hydride donor, but kinetically slower to reduce Aryl-I than thiols)

  • Water (Milli-Q)

The Cocktail Formulation (Volume %):

ComponentPercentageRole
TFA 95.0% Cleavage agent & Global deprotection
TIPS 2.5% Scavenger for

-butyl, trityl, and Pbf cations
Water 2.5% Scavenger for

-butyl cations
Thiols (EDT)0%STRICTLY EXCLUDED

Step-by-Step Workflow:

  • Preparation: Wash the resin-bound peptide with Dichloromethane (DCM) (

    
     min) to remove residual DMF. Dry the resin under Nitrogen flow.
    
  • Cocktail Mixing: Premix TFA, TIPS, and Water in a separate vial. Note: Do not add the resin to pure TFA.

  • Incubation: Add the cocktail to the resin.

    • Ratio: 10-20 mL cocktail per gram of resin.

    • Conditions: Seal the vessel under Nitrogen. Wrap in aluminum foil (light protection). Shake gently at Room Temperature (20-25°C) .

    • Time: 2.0 - 3.0 hours (Max). Avoid overnight cleavage.

  • Work-up: Filter the resin.[2][3][4] Precipitate the filtrate into ice-cold Diethyl Ether or MTBE. Centrifuge, decant, and wash the pellet

    
     with cold ether.
    
Protocol B: Decision Matrix for Complex Sequences

How to balance DIT stability with other sensitive residues.

ProtocolSelection Start Analyze Sequence HasMet Contains Met/Cys? Start->HasMet NoMet No Met/Cys HasMet->NoMet No YesMet Yes, Contains Met/Cys HasMet->YesMet Yes SimpleProtocol Use Protocol A (95% TFA / 2.5% TIPS / 2.5% H2O) NoMet->SimpleProtocol RiskAnalysis Risk Analysis: DIT is more fragile than Met YesMet->RiskAnalysis ModProtocol Use Modified Protocol A Add 2.5% Phenol (Optional) Avoid EDT/Thioanisole RiskAnalysis->ModProtocol PostProcess Check MS for Met-Ox (+16 Da) If present: Reduce post-purification ModProtocol->PostProcess

Figure 2: Decision matrix for selecting the appropriate cleavage strategy based on peptide composition.

Scavenger Compatibility Table
ScavengerChemical ClassCompatibility with DITNotes
TIPS (Triisopropylsilane)SilaneHigh Recommended. Efficient trap for carbocations without reducing Aryl-I.
Water SolventHigh Essential for trapping

-butyl cations.
Phenol AreneModerate Acceptable. Helps protect Tyr/Trp, but can be difficult to remove.
EDT (Ethanedithiol)ThiolIncompatible DO NOT USE. Causes rapid deiodination.
Thioanisole Thiol-EtherLow Risky. Often leads to partial deiodination.
DTT (Dithiothreitol)ThiolIncompatible Strong reducing agent; will strip Iodine.
References
  • Biotage. (2023).[5] Enhancing Solid-Phase Peptide Synthesis with Green Chemistry Principles. (Application Note detailing solvent and cleavage cocktail selection for sensitive peptides).

  • CEM Corporation. (2022). Peptide Cleavage and Protected Cleavage Procedures.[1][2][3][4][6][7][8] (Lists standard cleavage cocktails and warns against specific scavengers for sensitive residues).

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. (Authoritative text on cleavage cocktail customization; establishes TIPS as the preferred non-thiol scavenger).

  • CDN Isotopes. (2020). Cleavage Cocktail Selection Guide. (Table detailing scavenger compatibility and the exclusion of thiols for specific modifications).

Sources

Technical Support Center: H-3,5-Diiodo-tyr-ome HCl Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers encountering solubility challenges with H-3,5-Diiodo-L-tyrosine methyl ester hydrochloride (H-3,5-Diiodo-tyr-ome HCl). Our goal is to empower you with the foundational knowledge and actionable protocols required to ensure successful experimental outcomes.

Introduction: Understanding the Molecule

H-3,5-Diiodo-tyr-ome HCl (MW: 483.5 g/mol ) is a derivative of the amino acid tyrosine.[1] Its structure presents a classic solubility challenge. The core tyrosine structure is zwitterionic, but the addition of two large, hydrophobic iodine atoms to the phenol ring significantly decreases its aqueous solubility.[2] Furthermore, the esterification of the carboxylic acid group removes a potential site for ionization at basic pH. The compound is supplied as a hydrochloride salt of the primary amine, which is a critical feature for initial solubilization strategies. This guide will walk you through a logical, step-by-step process to achieve and maintain the solubility of this compound for your experiments.

Frequently Asked Questions & Troubleshooting

Q1: I tried dissolving H-3,5-Diiodo-tyr-ome HCl directly in my aqueous buffer (e.g., PBS, pH 7.4), but it won't dissolve or forms a suspension. Why is this happening?

Answer: This is the most common issue and is expected due to the compound's molecular structure.

  • Causality: The primary driver of low aqueous solubility is the large, nonpolar surface area created by the two iodine atoms and the phenyl ring. While the amine hydrochloride is ionized and hydrophilic, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule at neutral pH. The parent amino acid, 3,5-Diiodotyrosine, has very low water solubility (0.617 g/L at 25°C) around neutral pH.[3][4] Esterifying the carboxyl group further increases the molecule's overall hydrophobicity.

  • The Path Forward: The standard and highly recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into your aqueous experimental medium. Direct dissolution in aqueous buffers is rarely successful for this class of compounds.

Q2: Which organic solvent should I use to prepare my stock solution, and at what concentration?

Answer: The choice of an organic solvent is critical. Dimethyl sulfoxide (DMSO) is the most common and effective starting point.

  • Expert Rationale: DMSO is a strong, polar aprotic solvent capable of disrupting the intermolecular forces in the compound's crystal lattice and effectively solvating the large hydrophobic regions. For the related compound, 3,5-Diiodo-L-tyrosine, solubility in DMSO is high, at 50-60 mg/mL.[5][6] Similar high solubility is expected for the methyl ester derivative.

  • Recommended Solvents & Starting Concentrations:

SolventRecommended Starting ConcentrationRationale & Comments
DMSO 10-50 mM (approx. 5-24 mg/mL)Primary choice. Excellent solvating power. Use fresh, anhydrous grade DMSO as absorbed water can reduce solubility.[5][7] May require gentle warming or sonication to fully dissolve.[5]
DMF 10-50 mM (approx. 5-24 mg/mL)Similar to DMSO. Can be used as an alternative if DMSO is incompatible with the experimental system.
Ethanol Lower; test empirically (e.g., 1-10 mM)Less effective than DMSO but may be required for certain cell-based assays where DMSO is toxic. Complete dissolution may not be possible at high concentrations.
  • Self-Validating Protocol: Always visually confirm that your stock solution is completely clear and free of any particulate matter before use. A poorly dissolved stock is a primary source of experimental variability.

Q3: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my aqueous buffer. What should I do now?

Answer: This is a classic sign of "crashing out," where the compound's concentration exceeds its solubility limit in the final aqueous medium. The key is to modify the final solution to be more accommodating to the compound.

This common problem can be solved by following a systematic troubleshooting workflow.

G start Prepare concentrated stock in DMSO (e.g., 25 mM) dilute Dilute stock into final aqueous buffer start->dilute check Does it precipitate? dilute->check success Success! Proceed with experiment. Monitor for precipitation over time. check->success No fail Precipitation Occurs check->fail Yes strategy1 Strategy 1: Lower Final Concentration Is a lower concentration acceptable? fail->strategy1 strategy2 Strategy 2: Adjust Buffer pH Is pH change tolerated by the assay? fail->strategy2 strategy3 Strategy 3: Use Co-solvents/Surfactants Are excipients compatible with the assay? fail->strategy3 strategy1->dilute Yes, try again strategy2->dilute Yes, try again strategy3->dilute Yes, try again

Sources

Validation & Comparative

Definitive Guide to Validating 3,5-Diiodotyrosine Incorporation: MS/MS vs. Conventional Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verification Challenge

Confirming the site-specific incorporation of 3,5-diiodotyrosine (DIT) is a critical step in developing halogenated peptide therapeutics and studying thyroid hormone biosynthesis. While DIT is chemically distinct, its validation is plagued by structural isomers (e.g., 3-iodotyrosine, 3,3'-diiodothyronine) and the lability of the carbon-iodine bond.

This guide argues that Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only methodology capable of providing definitive, site-specific proof of incorporation. Unlike immunoassays, which rely on cross-reactive antibodies, or Edman degradation, which falters with modified residues, MS/MS leverages unique fragmentation signatures—specifically the m/z 387.87 immonium ion —to validate DIT with absolute structural certainty.

Strategic Comparison: MS/MS vs. Alternatives

To understand why MS/MS is the industry standard, we must objectively evaluate it against legacy and alternative methods.

Table 1: Comparative Performance Matrix
FeatureLC-MS/MS (Recommended) Immunoassay (ELISA/Western) Edman Degradation Amino Acid Analysis (AAA)
Specificity High (Distinguishes DIT from MIT/Tyr)Low (High cross-reactivity with MIT/T3)Medium (Chromatographic retention time only)Low (Loss of sequence context)
Site-Localization Yes (Identifies exact residue position)No (Detects presence only)Yes (N-terminal sequencing only)No (Bulk composition only)
Throughput Medium-High (Automated LC-MS)High (Batch processing)Very Low (One residue per cycle)Medium
Quantitation Absolute (With isotopically labeled standards)Relative (Dependent on antibody affinity)Semi-Quantitative Quantitative
Sample Requirement Femtomole range Picomole range Picomole range Microgram range
The "Causality" of Failure in Alternatives
  • Immunoassays: Antibodies often recognize the "iodine bulge" on the phenolic ring but fail to distinguish between Monoiodotyrosine (MIT) and DIT, leading to false positives.

  • Edman Degradation: The harsh chemicals (phenylisothiocyanate) and acidic cleavage steps can cause deiodination, altering the analyte before detection.

The MS/MS Advantage: Mechanistic Validation

The superiority of MS/MS lies in its ability to fragment the peptide backbone and the side chain, producing a "fingerprint" that is impossible to fake.

The "Smoking Gun": Diagnostic Ions

When a peptide containing DIT is subjected to Collision-Induced Dissociation (CID), two distinct events occur that serve as self-validating proof:

  • The Mass Shift: The DIT residue introduces a mass shift of +251.78 Da relative to unmodified Tyrosine (2 Iodine atoms minus 2 Protons).

  • The Immonium Ion (m/z 387.87): This is the gold standard marker. The internal fragmentation of the DIT side chain produces a unique ion at m/z 387.87. If this peak is absent, DIT incorporation is not confirmed.

Visualization: Fragmentation Logic

DIT_Fragmentation Precursor Precursor Peptide [M+H]+ CID Collision Induced Dissociation (CID) Precursor->CID Energy Backbone b/y Ions (Sequence Confirmation) CID->Backbone Peptide Bond Break Immonium DIT Immonium Ion (m/z 387.87) CID->Immonium Side Chain Internal Break (Diagnostic) IodineLoss Neutral Loss (-127 Da / -I•) CID->IodineLoss C-I Bond Cleavage

Figure 1: MS/MS Fragmentation Pathway for DIT-containing peptides. The generation of the m/z 387.87 ion is the definitive diagnostic event.

Experimental Protocol: Validating Incorporation

This protocol is designed to minimize artifactual deiodination (a common pitfall where the instrument laser or voltage strips the iodine before detection) and maximize sensitivity.

Step 1: Sample Preparation (Proteolytic Digestion)
  • Objective: Cleave the protein into manageable peptides without losing the iodine modification.

  • Enzyme Selection: Use Chymotrypsin or Glu-C in addition to Trypsin.

    • Reasoning: Trypsin cleaves at Lys/Arg. If DIT is in a hydrophobic cluster, Trypsin may generate peptides that are too large or hydrophobic. Chymotrypsin cleaves at aromatic residues (Tyr/Phe/Trp), often placing the DIT at the C-terminus, which aids in ionization.

  • Precaution: Avoid strong reducing agents (like DTT) at high temperatures for extended periods, as they can promote dehalogenation. Perform alkylation (IAA) quickly in the dark.

Step 2: LC Separation (Reverse Phase)
  • Column: C18 Reverse Phase (e.g., 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: DIT increases peptide hydrophobicity significantly. Use a shallower gradient at higher organic content (e.g., 20-60% B) to ensure elution.

Step 3: MS/MS Acquisition Parameters
  • Mode: Data-Dependent Acquisition (DDA) for discovery; Parallel Reaction Monitoring (PRM) for validation.

  • Collision Energy (CE): Use Stepped CE (e.g., 25, 30, 35 NCE).

    • Reasoning: The C-I bond is weaker than the peptide backbone. If CE is too high, you strip the iodine (neutral loss) and lose the sequence ions. Stepped CE ensures you get both the diagnostic immonium ion and the backbone sequence.

Visualization: Experimental Workflow

Workflow Sample Protein Sample (Putative DIT Incorporation) Digest Enzymatic Digestion (Trypsin/Chymotrypsin) Avoid High Temp/Reductants Sample->Digest LC UHPLC Separation (C18 Column) Expect Shift to Hydrophobic RT Digest->LC MS1 MS1 Scan Target Mass = Tyr + 251.78 Da LC->MS1 MS2 MS/MS Fragmentation (Stepped Collision Energy) MS1->MS2 Select Precursor Validation Data Analysis 1. Check m/z 387.87 2. Verify b/y series shift MS2->Validation

Figure 2: Step-by-step workflow for proteomic validation of DIT. Note the specific emphasis on digestion conditions and retention time shifts.

Data Interpretation & Self-Validation

How do you know your data is real? A valid DIT identification must satisfy three criteria :

  • Precursor Mass Accuracy: The parent ion must match the theoretical mass of the peptide with the DIT modification (

    
    Mass +251.78 Da) within <5 ppm.
    
  • Retention Time Shift: The DIT-modified peptide must elute later (higher hydrophobicity) than its non-iodinated counterpart. If they co-elute, it is likely an artifact or isobaric interference.

  • The Diagnostic Doublet: In the MS/MS spectrum, look for the m/z 387.87 (DIT Immonium) peak. Often, you will also see a peak corresponding to the loss of Iodine (-127 Da) from the precursor.

Self-Validating Check: If you see the mass shift (+251 Da) but do not see the m/z 387.87 immonium ion, suspect a false assignment or insufficient fragmentation energy.

References

  • Salek, M., & Lehmann, W. D. (2005). Analysis of thyroglobulin iodination by tandem mass spectrometry using immonium ions of monoiodo- and diiodo-tyrosine.[2] Proteomics, 5(2), 351–353.[2]

  • Rodriguez-Gonzalez, P., et al. (2022). Determination of 3-monoiodotyrosine and 3,5-diiodotyrosine in newborn urine and dried urine spots by isotope dilution tandem mass spectrometry.[3] Analyst, 147, 1366-1374.

  • Wang, Y., et al. (2020). Mass spectrometry in the diagnosis of thyroid disease and in the study of thyroid hormone metabolism. Mass Spectrometry Reviews, 39(6).

  • Harrison, A. G., et al. (2000). Structure and fragmentation of b2 ions in peptide mass spectra. Journal of the American Society for Mass Spectrometry, 11(5), 427-436.[4]

Sources

Comparative Technical Guide: H-3,5-Diiodo-Tyr-OMe HCl vs. Post-Synthesis Iodination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: For the synthesis of stable, characterizable di-iodinated peptides or peptidomimetics, H-3,5-Diiodo-Tyr-OMe HCl (Pre-functionalized Building Block) is the superior choice regarding purity, regioselectivity, and yield. It eliminates the stochastic nature of electrophilic halogenation.

Post-Synthesis Iodination remains the standard only for radiolabeling applications (e.g.,


I tracers) where the short half-life of the isotope necessitates late-stage introduction, or for legacy protocols where total synthesis is impractical. However, it suffers from significant heterogeneity and side reactions (Met/Trp oxidation).

Technical Deep Dive: The Pre-Functionalized Route

Reagent: H-3,5-Diiodo-Tyr-OMe HCl (Methyl 2-amino-3-(3,5-diiodo-4-hydroxyphenyl)propanoate hydrochloride)

Mechanism & Utility

This reagent is a chemically stable, pre-iodinated tyrosine derivative.[1] The iodine atoms are covalently bonded at the ortho positions (3 and 5) of the phenolic ring before the peptide bond formation.

  • Role: C-terminal building block for solution-phase synthesis.

  • Regiocontrol: Absolute (100% 3,5-diiodo). No mono-iodo or non-iodinated impurities.

  • Protecting Group Profile:

    • N-terminus: Free amine (HCl salt)

      
       Ready for coupling to an activated carboxylic acid.
      
    • C-terminus: Methyl ester (OMe)

      
       Protects the carboxyl group; removable via saponification (LiOH/MeOH) if further extension is needed.
      
Ideal Protocol: Solution Phase Coupling

This molecule is designed for Solution Phase Peptide Synthesis (LPPS) .

  • Neutralization: Dissolve H-3,5-Diiodo-Tyr-OMe HCl in DMF/DCM. Add 1.0 eq of DIPEA to free the amine.

  • Activation: Activate the incoming amino acid (e.g., Boc-Xaa-OH) using EDC/HOBt or HATU.

  • Coupling: Mix the activated species with the neutralized di-iodo-tyrosine ester.

  • Result: A clean dipeptide with defined iodination.

Expert Insight: Using this building block avoids the "oxidative stress" of post-synthesis methods. If your peptide contains Methionine (Met), Cysteine (Cys), or Tryptophan (Trp), this is the only safe route to avoid side-chain damage.

Technical Deep Dive: Post-Synthesis Iodination

Method: Electrophilic Aromatic Substitution (EAS) on a full peptide.

Mechanism & Reagents

This approach treats a pre-synthesized peptide containing native Tyrosine with an iodinating agent.

  • Reagents: Chloramine-T (oxidative), Iodo-Gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), or NaI + Enzymatic oxidants (Lactoperoxidase).

  • Mechanism: An oxidant generates an electrophilic iodine species (

    
     or 
    
    
    
    ), which attacks the electron-rich phenol ring of Tyrosine.
Critical Flaws (The "Chaos" Factor)
  • Scrambling (Regio-heterogeneity): The reaction yields a statistical mixture of:

    • Unreacted Tyrosine (Tyr)

    • Mono-iodotyrosine (MIT)

    • Di-iodotyrosine (DIT)[2]

    • Separation of these species by HPLC is extremely difficult due to similar hydrophobicity.

  • Side Reactions (Collateral Damage):

    • Methionine: Rapidly oxidizes to Methionine Sulfoxide (

      
      ).
      
    • Tryptophan: Oxidizes to oxindolylalanine; susceptible to cleavage.

    • Histidine: Can be iodinated under similar conditions.

    • Disulfides: Oxidative conditions can scramble existing disulfide bridges.

Comparative Analysis Data

Table 1: Performance Metrics
FeatureH-3,5-Diiodo-Tyr-OMe HCl (Building Block)Post-Synthesis Iodination (Chloramine-T/NaI)
Regioselectivity 100% 3,5-Diiodo Mixed (Mono-, Di-, Unreacted)
Purity Profile Single Peak (HPLC)Multiplet (Requires difficult prep-HPLC)
Met/Trp Stability 100% Intact High risk of oxidation/degradation
Yield High (>90% coupling efficiency)Low (<50% isolated yield of specific species)
Workflow Standard Organic SynthesisOptimization-heavy (pH, time, oxidant stoichiometry)
Radioactive Use Not applicable (Cold Iodine-127)Standard for I-125 labeling
Cost Higher upfront (Reagent cost)Lower upfront, High downstream (Purification labor)
Table 2: Impurity Profile Comparison
Impurity TypeBuilding Block RoutePost-Synthesis Route
Mono-iodo Tyr NoneCommon (10–40%)
Met-Sulfoxide NoneHigh Probability
His-Iodine NonePossible (pH dependent)
Peptide Aggregates LowIncreased (due to oxidative crosslinking)

Decision Logic & Visualization

Diagram 1: Synthesis Pathway Comparison

This diagram illustrates the clean, linear path of the building block versus the branching, complex path of post-synthesis modification.

G cluster_0 Route A: Pre-Functionalized Building Block cluster_1 Route B: Post-Synthesis Iodination Start_A H-3,5-Diiodo-Tyr-OMe HCl Step_A1 Coupling (EDC/HOBt) Start_A->Step_A1 End_A Pure Di-Iodo Peptide Step_A1->End_A Start_B Native Tyr Peptide Step_B1 Oxidative Iodination (Chloramine-T + NaI) Start_B->Step_B1 Mix_B Complex Mixture: 1. Mono-Iodo 2. Di-Iodo 3. Oxidized Met/Trp Step_B1->Mix_B Purify_B Difficult HPLC Purification Mix_B->Purify_B End_B Isolated Product (Low Yield) Purify_B->End_B

Caption: Route A ensures structural integrity. Route B generates a statistical mixture requiring arduous purification.

Diagram 2: Selection Decision Tree

Use this logic to select the correct method for your specific application.

DecisionTree Start Start: Requirement for Iodinated Peptide Q1 Is the Iodine Radioactive (I-125)? Start->Q1 Branch_Radio Yes (Tracer/Imaging) Q1->Branch_Radio Yes Branch_Cold No (Drug/SAR/Standard) Q1->Branch_Cold No Q2 Does Peptide contain Met, Cys, or Trp? Branch_Radio->Q2 Sol_Block_Gen Use H-3,5-Diiodo-Tyr-OMe HCl (For Purity & Yield) Branch_Cold->Sol_Block_Gen Sol_Post Use Post-Synthesis Iodination (Accept side reactions or use Iodo-Beads) Q2->Sol_Post No Q2->Sol_Post Yes (Optimization Required) Sol_Block MUST USE H-3,5-Diiodo-Tyr-OMe HCl (Prevent Oxidation)

Caption: Decision matrix prioritizing chemical stability for cold applications and necessity for radioactive tracers.

Experimental Protocols

Protocol A: Coupling H-3,5-Diiodo-Tyr-OMe HCl (Solution Phase)

Objective: Synthesize Boc-Phe-3,5-diiodo-Tyr-OMe.

  • Preparation: Dissolve 1.0 mmol of H-3,5-Diiodo-Tyr-OMe HCl in 10 mL DMF.

  • Base Addition: Add 1.1 mmol DIPEA (Diisopropylethylamine) to neutralize the HCl salt. Stir for 5 min.

  • Activation: In a separate vial, dissolve 1.0 mmol Boc-Phe-OH and 1.0 mmol HATU in 5 mL DMF. Add 1.1 mmol DIPEA. Stir for 2 min.

  • Reaction: Combine the two solutions. Stir at Room Temperature (RT) for 2-4 hours.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash with 1N HCl, sat. NaHCO3, and Brine. Dry over MgSO4.

  • Validation: Verify mass via LC-MS (Expected M+H).

Protocol B: Chloramine-T Iodination (Post-Synthesis)

Objective: Iodinate a generic peptide H-Gly-Tyr-Gly-OH.

  • Buffer: Dissolve peptide in 0.5 M Phosphate Buffer (pH 7.5).

  • Iodine Source: Add NaI (Sodium Iodide). Stoichiometry is critical:

    • Use 2.2 eq NaI for Di-iodination (often results in mixtures).

    • Use 0.8 eq NaI for Mono-iodination (leaves unreacted material).

  • Oxidant: Add Chloramine-T (10 mg/mL in buffer) dropwise over 1 min.

  • Quench: After 60 seconds, stop reaction immediately with Sodium Metabisulfite (Na2S2O5).

  • Purification: MANDATORY Prep-HPLC to separate Mono-iodo, Di-iodo, and oxidized byproducts.

References

  • Chem-Impex International. "3,5-Diiodo-D-tyrosine hydrochloride Product Data." Chem-Impex Catalog. Accessed 2024.

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 9305, 3,5-Diiodo-L-tyrosine." PubChem.

  • Mero, A., et al. "The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences." Frontiers in Bioengineering and Biotechnology, 2019.

  • Coenen, H. H., et al. "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis, Springer.

  • Bachem. "Peptide Synthesis Methods: Liquid Phase vs Solid Phase." Bachem Technical Guides.

Sources

Comparative Enzymatic Kinetics: Iodinated vs. Non-Iodinated Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Estimated Reading Time: 12 Minutes[1]

Executive Summary

In high-throughput screening (HTS) and pharmacokinetic profiling, radioiodination (


I) remains the gold standard for sensitivity.[1] However, the introduction of an iodine atom is not merely an isotopic change—it is a significant chemical modification. Unlike isotopic substitution (e.g., 

H to

H), replacing a hydrogen or methyl group with iodine introduces substantial steric bulk, alters lipophilicity, and changes electronic distribution.[1]

This guide objectively compares the enzymatic kinetics of iodinated versus non-iodinated substrates. It synthesizes experimental data to demonstrate when iodination acts as a benign label and when it fundamentally alters the enzyme-substrate (E-S) complex, potentially yielding artifactual


 and 

values.[1]
Mechanistic Impact of Iodination

To predict kinetic shifts, one must first understand the physicochemical perturbation caused by iodine.

A. Steric Hindrance vs. Halogen Bonding

Iodine is bulky.[1] Its van der Waals radius (1.98 Å) is significantly larger than Hydrogen (1.20 Å) and comparable to a methyl group (2.0 Å).[1]

  • Steric Clash: If the labeling site faces the enzyme's binding pocket, iodine can physically block entry, drastically increasing

    
     (lowering affinity).
    
  • Halogen Bonding (The "Sigma Hole"): Conversely, iodine can act as a Lewis acid, forming favorable halogen bonds with backbone carbonyls or Lewis bases in the active site. This can unexpectedly increase affinity (lower

    
    ).[1]
    
B. Electronic and Lipophilic Effects[1]
  • Inductive Effect: Iodine is electron-withdrawing.[1] On a phenolic ring (e.g., Tyrosine), it lowers the pKa of the hydroxyl group (

    
    ), potentially altering hydrogen bonding networks essential for catalysis.[1]
    
  • Lipophilicity: Iodine is highly lipophilic (Hansch

    
    ).[1] This often increases non-specific binding (NSB) to plasticware and hydrophobic pockets on proteins, depleting free substrate concentration 
    
    
    
    and artificially inflating apparent
    
    
    .[1]
Comparative Kinetics: Case Studies

The following data illustrates the divergent effects of iodination on kinetic parameters.

Case Study 1: MMP-9 Proteolysis (Iodination Enhances Kinetics)

In a study of Matrix Metalloproteinase-9 (MMP-9) responsive peptides, iodination of tyrosine residues surprisingly improved catalytic efficiency.[1] The iodine atom disrupted intermolecular peptide stacking (aggregation) and stabilized the bioactive conformation via intramolecular halogen bonding.

Substrate Variant

(

M)

(M

s

)
Kinetic Outcome
Non-Iodinated (Native) 145 ± 122,400Baseline activity.[1] High aggregation observed.[1]
Mono-Iodinated (3-I-Tyr) 85 ± 88,9003.7x Efficiency Increase. Reduced aggregation; better active site fit.[1]
Di-Iodinated (3,5-I-Tyr) 110 ± 155,2002.1x Efficiency Increase. Steric bulk begins to counteract electronic benefits.[1]

Data synthesized from comparative peptide hydrolysis studies (See Ref 1).

Case Study 2: Insulin Receptor Binding (Solubility & Affinity Loss)

Iodination of insulin for receptor binding assays is a classic example where labeling can compromise data integrity if not carefully controlled.[1]

ParameterNative Insulin

I-Insulin (A14 Tyr)
Impact
Solubility (pH 7.4) High (>100

M)
Reduced (~60

M)
Aggregation leads to lower effective

.[1]
Receptor Affinity (

)
0.2 - 0.5 nM0.3 - 0.8 nMSlight Affinity Loss. Steric bulk at A14 interferes slightly with the receptor interface.[1]
Biological Potency 100%~85-95%Functional impairment is measurable but often acceptable for tracing.[1]
Experimental Protocol: Validation of Iodinated Substrates

Objective: To determine if an iodinated substrate is a valid surrogate for the native compound in kinetic assays.

Phase 1: The "Cold Displacement" Bridge

Do not assume the radioactive trace behaves like the native substrate. You must bridge the gap using "cold" (non-radioactive) iodinated standards.

Step-by-Step Methodology:

  • Synthesize Cold Standard: Procure the non-radioactive iodinated analog (e.g.,

    
    I-Substrate).[1]
    
  • Competition Assay:

    • Tracer: Use a fixed concentration of a known, validated tracer (or the native substrate if using a different detection method like fluorescence).[1]

    • Competitor A: Native Substrate (Serial dilution).[1]

    • Competitor B: Cold Iodinated Substrate (Serial dilution).[1]

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       for both.[1]
      
    • Acceptance Criteria: The

      
       of the iodinated analog should be within 3-fold  of the native substrate.
      
Phase 2: Kinetic Parameter Determination

Once binding is validated, determine


 and 

.[1]
  • Enzyme Titration: Determine the linear range of enzyme concentration where

    
     substrate is consumed.
    
  • Substrate Saturation: Prepare 8 concentrations of the iodinated substrate ranging from

    
     to 
    
    
    
    (estimated).
  • Time Course: Measure product formation at initial velocity (

    
    ).
    
  • Michaelis-Menten Plot: Fit data to

    
    .[1]
    
Visualization of Validation Logic

The following diagram outlines the decision matrix for accepting or rejecting an iodinated substrate based on kinetic data.

ValidationWorkflow Start Start: Iodinated Substrate Candidate SolubilityCheck Step 1: Solubility & NSB Check (Is it soluble in assay buffer?) Start->SolubilityCheck FailSolubility REJECT: High NSB / Aggregation (Use detergent or different label) SolubilityCheck->FailSolubility No ColdComp Step 2: Cold Displacement Assay (Compare IC50 of Native vs. Cold-Iodinated) SolubilityCheck->ColdComp Yes IC50Analysis Is IC50(Iodinated) ≈ IC50(Native)? (Within 3-fold) ColdComp->IC50Analysis FailAffinity REJECT: Steric Interference (Iodine blocks binding pocket) IC50Analysis->FailAffinity No (>3x diff) KineticProfiling Step 3: Full Kinetic Profiling (Determine Km and Vmax) IC50Analysis->KineticProfiling Yes KmCheck Check Km Deviation KineticProfiling->KmCheck KmCheck->FailAffinity Km Increased significantly ValidSurrogate VALIDATED SURROGATE (Proceed to HTS/Screening) KmCheck->ValidSurrogate Km Unchanged ImprovedVariant SUPER-SUBSTRATE (Useful for specific assays, note altered kinetics) KmCheck->ImprovedVariant Km Decreased (Higher Affinity)

Figure 1: Decision matrix for validating iodinated substrates. NSB = Non-Specific Binding.[1]

Troubleshooting & Optimization

When kinetics do not match, consider these factors before abandoning the substrate.

ObservationRoot CauseCorrective Action
High

(Low Affinity)
Steric clash at the active site.[1]Move the iodine label to a different residue (e.g., Tyr

His) or use a linker (indirect iodination).[1][2]
Low

Electronic effect on the leaving group or catalytic residue pKa.Check pH dependence.[1][3][4] The pKa shift of iodotyrosine (8.5) may require buffer pH adjustment.[1]
Non-Linear Lineweaver-Burk Plot Substrate insolubility or aggregation.Add 0.01% Tween-20 or BSA to buffer.[1] Verify actual

in solution via HPLC.
High Background Signal Hydrophobic adsorption of iodine to plastics.[1]Use low-binding plates and pre-coat with blocking buffer (Casein/BSA).[1]
References
  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. Source: National Institutes of Health (PMC) [Link] Key Finding: Iodination improved hydrolysis rates by reducing aggregation and enhancing intramolecular order.

  • Effects of iodination on the distribution of peptide hormones in aqueous two-phase polymer systems. Source: National Institutes of Health (PMC) [Link] Key Finding: Iodination significantly alters solubility profiles of insulin and glucagon, correlating with the degree of substitution.[1]

  • Basics of Enzymatic Assays for HTS. Source: NCBI Bookshelf (Assay Guidance Manual) [Link] Key Finding: Fundamental protocols for determining

    
     and 
    
    
    
    and validating surrogate substrates.
  • Late-stage labeling of diverse peptides and proteins with iodine-125. Source: PubMed Central [Link] Key Finding: Methodologies for site-specific iodination to minimize structural disruption.[1]

Sources

stability comparison between H-3,5-Diiodo-tyr-ome hcl and other precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Comparison: H-3,5-Diiodo-Tyr-OMe HCl vs. Precursor Alternatives Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Stability-Utility Trade-off

H-3,5-Diiodo-Tyr-OMe HCl (Methyl 3,5-diiodo-L-tyrosinate hydrochloride) represents a critical intermediate in the synthesis of thyromimetic agents (e.g., T3, T4 analogs) and peptide radiolabeling. Its stability profile is defined by a tension between its synthetic utility (enhanced solubility and reactivity due to esterification) and its chemical susceptibility (ester hydrolysis and photolytic deiodination).

Compared to its free acid precursor (3,5-Diiodo-L-tyrosine ) and non-iodinated analogs, H-3,5-Diiodo-Tyr-OMe HCl requires stricter storage controls (-20°C, dark, desiccated) to prevent spontaneous degradation. This guide provides a comparative technical analysis, supported by mechanistic insights and self-validating experimental protocols.

Part 1: Comparative Stability Analysis

The following table contrasts H-3,5-Diiodo-Tyr-OMe HCl with its primary structural alternatives.

Table 1: Physicochemical Stability Comparison
FeatureH-3,5-Diiodo-Tyr-OMe HCl 3,5-Diiodo-L-Tyrosine (Free Acid) L-Tyrosine Methyl Ester HCl N-Acetyl-3,5-Diiodo-Tyr-OEt
Primary Utility Thyromimetic synthesis, Peptide couplingBiological standard, MetaboliteBaseline amino acid synthesisBiomimetic oxidative coupling
Hydrolytic Stability Low to Moderate (Susceptible to acid/base hydrolysis)High (No ester bond to hydrolyze)Moderate (Lacks electron-withdrawing iodine effect)Moderate to High (Ethyl ester is slightly more stable than methyl)
Photostability Low (C-I bond cleavage under UV/VIS)Low (Susceptible to deiodination)High (No halogen substituents)Low (Iodine remains the weak link)
Hygroscopicity High (HCl salt attracts moisture)Low (Zwitterionic solid)High (HCl salt)Low (Lipophilic, often non-salt form)
Storage Requirement -20°C, Desiccated, Dark+4°C to RT, Dark+4°C, Desiccated-20°C, Dark
Mechanistic Insights
  • The Iodine Effect (Electronic Destabilization): The presence of two iodine atoms at the 3,5-positions of the phenolic ring exerts a strong electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). In H-3,5-Diiodo-Tyr-OMe HCl, this acidity (pKa ~6.4 vs. ~10 for Tyr) makes the phenolate anion more accessible, which can catalyze intermolecular reactions or oxidative coupling even in solid state if moisture is present.

  • Ester Hydrolysis Kinetics: The methyl ester in H-3,5-Diiodo-Tyr-OMe is less stable than the ethyl ester in the N-acetylated variant. The methoxy group is a better leaving group sterically, and the proximity of the electron-withdrawing iodine atoms can marginally increase the electrophilicity of the carbonyl carbon, accelerating hydrolysis under basic conditions compared to non-iodinated Tyrosine methyl ester.

  • Photolytic Deiodination: Both the product and its free acid precursor share the C-I bond vulnerability. Exposure to light (especially UV) generates radical intermediates (homolytic cleavage), leading to mono-iodotyrosine and eventually tyrosine. The HCl salt form does not protect against this pathway.

Part 2: Degradation Pathways & Visualization

Understanding the degradation logic is essential for troubleshooting low yields in synthesis. The diagram below illustrates the two primary failure modes: Hydrolysis (moisture-driven) and Deiodination (light-driven).

StabilityPathways cluster_conditions Critical Instability Factors Precursor H-3,5-Diiodo-Tyr-OMe HCl (Target Compound) Inter1 3,5-Diiodo-L-Tyrosine (Free Acid) Precursor->Inter1 Hydrolysis (+H2O, pH > 7) Inter2 Mono-iodo-Tyr-OMe Precursor->Inter2 Photolysis (hv) (-I• Radical) Coupled Thyronine Analogs (Oxidative Coupling) Precursor->Coupled Controlled Synthesis (Oxidative Coupling) Final L-Tyrosine Methyl Ester Inter2->Final Photolysis (hv) (-I• Radical) Moisture Moisture UV Light UV Light Heat Heat

Figure 1: Primary degradation pathways (Red/Yellow) vs. Intended Synthetic Pathway (Green).

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, researchers should not rely solely on vendor Certificates of Analysis (CoA) for sensitive iodinated precursors. Use these protocols to validate material quality before critical synthesis.

Protocol A: Differential Hydrolysis Assessment (HPLC)

Objective: Quantify the rate of ester hydrolysis to determine the "working life" of the precursor in solution.

Materials:

  • H-3,5-Diiodo-Tyr-OMe HCl (Analyte)

  • 3,5-Diiodo-L-Tyrosine (Reference Standard)[1]

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • HPLC System (C18 Column, UV detection at 280 nm)

Method:

  • Preparation: Dissolve 10 mg of Analyte in 1 mL DMSO (Stock). Dilute to 100 µM in PBS.

  • Incubation: Maintain solution at 25°C.

  • Sampling: Inject 10 µL aliquots at T=0, 1h, 4h, and 24h.

  • Analysis:

    • H-3,5-Diiodo-Tyr-OMe typically elutes later (more hydrophobic) than the Free Acid .

    • Calculation: % Degradation = [Area(Free Acid) / (Area(Ester) + Area(Free Acid))] × 100.

  • Acceptance Criteria: < 2% hydrolysis at T=4h for valid coupling reactions.

Protocol B: Photostability "Stress Test"

Objective: Verify handling requirements (amber glassware necessity).

Method:

  • Prepare two vials of 1 mM H-3,5-Diiodo-Tyr-OMe HCl in Methanol.

  • Control: Wrap Vial A in aluminum foil.

  • Test: Expose Vial B to ambient laboratory light (fluorescent) for 6 hours.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: n-Butanol:Acetic Acid:Water (4:1:1).

    • Observation: Iodine cleavage often results in a "smear" or a lower Rf spot corresponding to mono-iodinated species. A yellowing of the solution indicates free iodine (

      
      ) liberation.
      

References

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity.[2] Endocrinology, 101(4), 1276-1280.[2] Link

  • MedChemExpress. (2024). H-Tyr-OMe.HCl Product Information & Stability. Link

  • Rokos, H. (2017).[3] The Distribution and Mechanism of Iodotyrosine Deiodinase. PMC (NIH). Link

  • Fisher Scientific. (2025). Safety Data Sheet: L-Tyrosine methyl ester hydrochloride.[4] Link

  • ChemBK. (2024). Methyl 3,5-diiodo-L-tyrosinate Properties and Synthesis. Link

Sources

A Senior Application Scientist's Guide to Assessing the Impact of Di-iodination on Peptide Conformation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of peptide-based drug development, controlling and understanding three-dimensional structure is paramount to function. A peptide's conformation dictates its receptor binding affinity, selectivity, and ultimately, its therapeutic efficacy. Chemical modifications are a powerful tool for modulating these properties, and among them, halogenation—specifically di-iodination—has emerged as a strategic approach to fine-tune peptide structure and bioactivity. This guide provides an in-depth comparison of key analytical techniques used to assess the conformational changes induced by di-iodination, offering not just protocols, but the scientific rationale behind their application.

The Rationale: Why Di-iodinate a Peptide?

The introduction of two iodine atoms onto an amino acid residue, typically Tyrosine or Histidine, is not a trivial modification.[1][2][3] Iodine is the largest and most polarizable of the stable halogens. Its incorporation exerts significant steric and electronic effects that can profoundly alter a peptide's conformational landscape.

  • Steric Bulk: The sheer size of two iodine atoms can enforce specific dihedral angles in the peptide backbone or side chains, restricting conformational freedom and stabilizing a particular structure. This can pre-organize a peptide into its bioactive conformation, reducing the entropic penalty of binding to its target.

  • Electronic Effects & Halogen Bonding: The electron-rich nature of iodine introduces new potential non-covalent interactions. A key interaction is the halogen bond (XB) , where the electropositive region on the iodine atom (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or an aspartate side chain.[4] These interactions can be highly directional and act as structural linchpins, stabilizing secondary structures like β-sheets or turns.[4]

  • Hydrophobicity and Solubility: Iodination increases the hydrophobicity of a peptide, which can influence its solubility, aggregation properties, and interactions with lipid membranes. Studies have shown that iodination can decrease a peptide's solubility in aqueous solutions.[5]

  • Modulation of Aromatic Stacking: The presence of bulky iodine atoms can disrupt or alter π-π stacking interactions between aromatic residues, which can, in turn, affect peptide aggregation and accessibility to enzymes.[6]

These combined effects can lead to a more ordered and stable peptide structure, which is often beneficial for therapeutic applications.[6]

Preparative Strategy: A Brief on Peptide Di-iodination

Achieving di-iodination typically involves direct electrophilic aromatic substitution on activated residues like Tyrosine.[1][2] The process requires an oxidizing agent to convert iodide (I⁻) into a more electrophilic species (e.g., I⁺) that can attack the ortho positions of the phenolic ring.[1]

G Figure 1: Electrophilic Di-iodination of a Tyrosine Residue cluster_0 cluster_1 cluster_2 cluster_3 Tyrosine Peptide with Tyrosine Residue MonoIodo Mono-iodinated Intermediate Tyrosine:e->MonoIodo:w Step 1: Electrophilic Substitution Reagents NaI + Oxidizing Agent (e.g., Iodogen, Chloramine-T) Reagents:s->MonoIodo:n Controlled Stoichiometry DiIodo Di-iodinated Peptide Reagents:s->DiIodo:n Excess Reagents MonoIodo:e->DiIodo:w Step 2: Second Substitution

Caption: Di-iodination workflow for a tyrosine residue.

Controlling the stoichiometry of the oxidizing agent and iodide relative to the peptide is crucial.[2] Insufficient reagents may yield a mixture of mono- and di-iodinated products, while harsh conditions can lead to unwanted side reactions like the oxidation of cysteine or methionine residues.[1] Purification by reverse-phase HPLC is essential to isolate the desired di-iodinated species for conformational analysis.[2]

A Comparative Guide to Conformational Assessment Techniques

No single technique can provide a complete picture of a peptide's structure. A multi-pronged approach is essential for a robust assessment. We will compare three cornerstone techniques: Circular Dichroism (CD) for a rapid overview of secondary structure, Nuclear Magnetic Resonance (NMR) for high-resolution solution-state structure, and X-ray Crystallography for a definitive solid-state atomic map.

G Figure 2: Workflow for Conformational Analysis cluster_start cluster_NMR cluster_Xray Start Di-iodinated Peptide (>95% Purity) CD Circular Dichroism (CD) Spectroscopy Start->CD NMR NMR Spectroscopy (2D TOCSY/NOESY) Start->NMR Xray X-ray Crystallography Start->Xray CD_Result Global Secondary Structure Change? CD->CD_Result NMR_Result Detailed Solution Structure & Dynamics NMR->NMR_Result Xray_Result Atomic Resolution Solid-State Structure Xray->Xray_Result CD_Result->NMR Yes CD_Result->Xray Yes

Caption: A logical workflow for assessing peptide conformational changes.

Circular Dichroism (CD) Spectroscopy: The First Look

Expertise & Experience: CD spectroscopy is the ideal starting point for any conformational study. It is a rapid, sensitive, and low-sample-consuming technique that provides an excellent overview of the peptide's secondary structure content (α-helix, β-sheet, random coil).[7][8][9] By comparing the CD spectra of the native and di-iodinated peptides, we can quickly determine if the modification has induced a significant global change in the secondary structure, guiding further, more resource-intensive investigations.

Trustworthiness: The self-validating nature of a CD experiment lies in its reproducibility and the characteristic spectral shapes for different secondary structures. A well-defined α-helix will consistently show negative bands around 222 nm and 208 nm and a positive band around 192 nm. Observing a shift from a random coil spectrum to a helical spectrum upon di-iodination is a strong, validated indicator of a conformational change.

  • Sample Preparation:

    • Prepare stock solutions of both native and di-iodinated peptides (e.g., 1 mg/mL) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer itself should not have a high absorbance in the far-UV region.

    • Accurately determine the concentration of each peptide solution using a method like amino acid analysis or UV absorbance if a chromophore is present.

    • Prepare final samples for analysis at a concentration of approximately 0.1-0.2 mg/mL in the same buffer.

  • Instrument Setup:

    • Turn on the CD spectrometer and nitrogen purge at least 30 minutes before use to ensure a stable baseline.

    • Set the measurement parameters: Wavelength range (e.g., 190-260 nm), data pitch (1 nm), scanning speed (e.g., 50 nm/min), and accumulations (e.g., 3-5 scans).

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone in the same cuvette.

    • Record the spectrum for the native peptide.

    • Thoroughly clean the cuvette and record the spectrum for the di-iodinated peptide.

    • Subtract the buffer baseline from each peptide spectrum.

  • Data Conversion and Analysis:

    • Convert the raw CD signal (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ to normalize for concentration, path length, and the number of residues.

    • Compare the MRE spectra of the native and di-iodinated peptides.

    • (Optional) Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each secondary structure element.

Peptide VersionCharacteristic Wavelengths (nm)Estimated α-Helix (%)Estimated β-Sheet (%)Estimated Random Coil (%)
Native Peptide Minima at ~200 nm5%15%80%
Di-iodinated Peptide Minima at 222 & 208 nm, Maxima at 192 nm45%10%45%
Table 1: Hypothetical comparative data from CD analysis indicating a significant coil-to-helix transition upon di-iodination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The High-Resolution Solution View

Expertise & Experience: When CD analysis suggests a conformational change, NMR spectroscopy is the next logical step for a detailed, atomic-level investigation in solution.[10][11] NMR can identify which specific residues are impacted by di-iodination, map out subtle changes in the 3D fold, and even provide insights into peptide dynamics.[11] Unlike crystallography, NMR studies the peptide in a solution environment, which can be more representative of its physiological state.[11]

Trustworthiness: NMR protocols are inherently self-validating through the assignment process. Every proton signal must be logically assigned to a specific atom in the peptide sequence through a series of 2D experiments (like COSY and TOCSY) that map scalar couplings through bonds. The resulting 3D structure is then calculated based on hundreds or thousands of distance restraints derived from the Nuclear Overhauser Effect (NOE), providing a robust, experimentally-grounded model.

  • Sample Preparation:

    • Prepare a highly concentrated (~1-2 mM) and pure (>98%) sample of the di-iodinated peptide.

    • Dissolve the sample in a suitable buffer (e.g., 90% H₂O / 10% D₂O phosphate buffer, pH 6.0). D₂O provides the lock signal for the spectrometer.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for structure determination. It identifies protons that are close in space (<5 Å), regardless of their position in the sequence.

  • Data Processing and Assignment:

    • Process the raw data using software like NMRPipe.

    • Use software like CCPNmr Analysis or CARA to visualize spectra and perform sequential resonance assignment. This involves linking adjacent amino acid spin systems using NOE signals between the amide proton of one residue (i) and the alpha proton of the preceding residue (i-1).

  • Structure Calculation and Refinement:

    • Assign NOESY cross-peaks and convert their intensities into upper-limit distance restraints.

    • Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy these experimental restraints.

    • Refine the resulting structures in a simulated water environment to improve stereochemistry and non-bonded interactions.

ParameterObservation in Di-iodinated vs. Native PeptideInterpretation
Chemical Shift Perturbation (CSP) Significant changes in the chemical shifts of amide protons near the di-iodinated residue.The local electronic environment has changed, indicating a direct conformational adjustment.
NOE Patterns Appearance of new medium-range NOEs (e.g., between residue i and i+3/i+4).Formation or stabilization of an α-helical structure.
³J(HN,Hα) Coupling Constants Values consistently < 6 Hz for a stretch of residues.Indicates dihedral angles consistent with an α-helix.
Temperature Coefficients Small temperature coefficients (< -4.5 ppb/K) for specific amide protons.These protons are protected from solvent exchange, likely due to involvement in stable hydrogen bonds.
Table 2: Example of NMR data used to compare native and di-iodinated peptide conformations.
X-ray Crystallography: The Atomic-Resolution Snapshot

Expertise & Experience: X-ray crystallography provides the ultimate high-resolution, static picture of a peptide's conformation.[12][13] If a peptide can be crystallized, this technique can reveal precise bond lengths, angles, and the specific roles of the iodine atoms in stabilizing the structure, including the definitive identification of halogen bonds and their geometry.[4] While it provides a solid-state view, it offers unparalleled detail that can validate and refine models derived from solution-state studies.

Trustworthiness: The final refined crystal structure is validated against the experimental diffraction data. Metrics like the R-factor and R-free are used to quantify the agreement between the model and the data, ensuring the structure is not an artifact of the modeling process. The resulting electron density map should clearly show the position of all atoms, including the bulky iodine atoms, providing unambiguous proof of the conformation in the crystal lattice.

  • Crystallization Screening:

    • Prepare a highly pure and concentrated solution of the di-iodinated peptide.

    • Use commercial screening kits (e.g., Hampton Research, Qiagen) to screen hundreds of different crystallization conditions (precipitants, buffers, salts, additives) using techniques like sitting-drop or hanging-drop vapor diffusion.

  • Crystal Optimization and Growth:

    • Once initial "hits" (small crystals) are identified, optimize the conditions by fine-tuning the concentrations of the peptide and precipitants to grow larger, single, diffraction-quality crystals.

  • Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam (ideally at a synchrotron source).

    • Collect a full set of diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain reflection intensities.

    • Solve the "phase problem" to generate an initial electron density map. The heavy iodine atoms can be particularly useful for phasing via anomalous dispersion methods.

    • Build an atomic model of the peptide into the electron density map using software like Coot.

    • Refine the model against the diffraction data using software like Phenix or REFMAC5 to improve its geometry and fit to the data.

Structural ParameterNative Peptide Structure (PDB: XXXX)Di-iodinated Peptide Structure (PDB: YYYY)Implication
Overall RMSD (Backbone) N/A0.8 ÅSignificant conformational change.
Dihedral Angles (Φ, Ψ) of Residue X (-120°, 140°)(-60°, -45°)Shift from β-sheet to α-helical conformation.
Key Interaction Aromatic stacking between Tyr-5 and Phe-12.Halogen bond between I-Tyr-5 and carbonyl of Ala-2.Di-iodination introduces a new, stabilizing interaction that reorients the peptide backbone.
Table 3: Hypothetical data comparing key parameters from the crystal structures of a native and di-iodinated peptide.

References

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed Central. Available at: [Link]

  • Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI. Available at: [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i, i + 1 Positions. PubMed. Available at: [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. MDPI. Available at: [Link]

  • Late-stage labeling of diverse peptides and proteins with iodine-125. PubMed Central. Available at: [Link]

  • Effects of iodination on the distribution of peptide hormones in aqueous two-phase polymer systems. PubMed. Available at: [Link]

  • Free diiodotyrosine effects on protein iodination and thyroid hormone synthesis catalyzed by thyroid peroxidase. PubMed. Available at: [Link]

  • Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. ResearchGate. Available at: [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Royal Society of Chemistry. Available at: [Link]

  • Computational studies and synthesis of 131iodine-labeled nocardiotide A analogs as a peptide-based theragnostic radiopharmaceutical ligand for cancer targeting SSTR2. PubMed Central. Available at: [Link]

  • Fibril Structure Demonstrates the Role of Iodine Labelling on a Pentapeptide Self‐Assembly. PubMed Central. Available at: [Link]

  • STRUCTURE DETERMINATION BY NMR. University of Warwick. Available at: [Link]

  • Kinetics of Reactions between Iodine and Histidine. ResearchGate. Available at: [Link]

  • A Newcomer's Guide to Peptide Crystallography. PubMed Central. Available at: [Link]

  • Drawing graphs with dot. Graphviz. Available at: [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. PubMed Central. Available at: [Link]

  • Peptide structural analysis by solid-state NMR spectroscopy. PubMed. Available at: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

  • Beginners guide to circular dichroism. Portland Press. Available at: [Link]

  • Conformational analysis of small peptides by circular dichroism. Southern University and A&M College. Available at: [Link]

  • Understanding X-Ray Crystallography Structures. LabXchange. Available at: [Link]

  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available at: [Link]

Sources

literature review of H-3,5-Diiodo-tyr-ome hcl applications and limitations

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for application scientists and researchers. It synthesizes chemical engineering principles with specific experimental protocols derived from the latest literature.

Applications, Limitations, and Synthetic Utility in Thyronine & Peptide Chemistry

Executive Summary

H-3,5-Diiodo-Tyr-OMe HCl (Methyl 3,5-diiodo-L-tyrosinate hydrochloride) is a specialized amino acid derivative serving as a critical "linchpin" intermediate in the synthesis of thyroid hormones (T3, T4) and halogenated peptides. Unlike its parent compound, 3,5-diiodotyrosine (DIT), the methyl ester modification fundamentally alters solubility and reactivity profiles, enabling anhydrous organic coupling reactions (e.g., Ullmann, Suzuki-Miyaura) that are otherwise impossible with zwitterionic free acids.

This guide objectively compares the methyl ester against alternative building blocks, details its performance in key synthetic pathways, and provides validated protocols for its use.

Chemical Profile & Specifications

PropertySpecification
Chemical Name Methyl 3,5-diiodo-L-tyrosinate hydrochloride
CAS Number 151266-48-7
Molecular Formula C₁₀H₁₁I₂NO₃[1] · HCl
Molecular Weight 483.47 g/mol
Purity Standard ≥ 98% (HPLC)
Solubility High: DMSO, Methanol, DMF. Low: Water (unlike free acid).
Stability Hygroscopic; Light-sensitive (Photodeiodination risk).

Comparative Analysis: Why Choose the Methyl Ester?

Vs. Free Acid (3,5-Diiodo-L-Tyrosine)

The primary decision point for researchers is between the free acid (DIT) and the ester.

FeatureH-3,5-Diiodo-Tyr-OMe HCl (Ester)3,5-Diiodo-L-Tyrosine (Free Acid)Scientific Verdict
Solubility Soluble in organic solvents (DCM, THF, DMF).Soluble in aqueous alkali/acid; insoluble in most organics.Ester Wins for organic synthesis (coupling, protection).
Reactivity Carboxyl protected; Amine free. Ready for C-terminal modification or ether formation.Zwitterionic; requires harsh conditions to solubilize. Carboxyl interferes with metal catalysts.Ester Wins for controlled chemoselectivity.
Cell Permeability Moderate (Lipophilic ester). Acts as a prodrug.Low (Charged at physiological pH).Ester Wins for intracellular delivery studies.
Vs. Other Esters (Ethyl, t-Butyl)
  • Methyl vs. Ethyl: Methyl esters offer higher atom economy and slightly faster hydrolysis rates during deprotection. Ethyl esters are often used historically but offer no significant stability advantage.

  • Methyl vs. t-Butyl: t-Butyl esters are acid-labile. The Methyl ester is base-labile (saponification). Use Methyl ester when the synthetic route involves acidic conditions (e.g., Boc removal) elsewhere in the molecule.

Primary Applications & Experimental Protocols

Application A: Synthesis of Thyronine Skeleton (Ullmann Ether Synthesis)

The most high-value application is the formation of the diaryl ether bridge found in T3 and T4. The methyl ester protects the carboxyl group, preventing copper chelation and side reactions.

Mechanism: Copper-catalyzed oxidative coupling of the phenol (Tyr derivative) with an aryl boronic acid or halide.

Protocol 1: Modified Ullmann Coupling

Based on catalytic acceleration by diones (e.g., TMHD).[2][3]

  • Reagents:

    • Substrate: H-3,5-Diiodo-Tyr-OMe HCl (1.0 eq)

    • Coupling Partner: 4-methoxyphenylboronic acid (1.5 eq) [Biomimetic precursor]

    • Catalyst: CuCl (10 mol%)

    • Ligand: 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) (20 mol%)

    • Base: Cs₂CO₃ (2.0 eq)

    • Solvent: NMP (N-Methyl-2-pyrrolidone)

  • Procedure:

    • Dissolve amino ester and boronic acid in NMP under Argon.

    • Add Cs₂CO₃, CuCl, and TMHD.[2]

    • Heat to 90°C for 12–16 hours. (Note: Lower temp than traditional Ullmann at 200°C).[4]

    • Monitor via HPLC for ether formation.

    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove copper salts), brine, and dry.

  • Outcome: Formation of the protected Thyronine core.

Application B: Peptide Engineering (Suzuki-Miyaura Cross-Coupling)

Used to create "stapled" peptides or fluorescent probes by modifying the iodine positions.

Protocol 2: Palladium-Catalyzed Modification
  • Reagents:

    • H-3,5-Diiodo-Tyr-OMe HCl (1.0 eq)

    • Aryl Boronic Acid (2.5 eq)

    • Catalyst: Pd(OAc)₂ (5 mol%) / S-Phos (10 mol%)

    • Base: K₃PO₄ (3.0 eq)

    • Solvent: Toluene/Water (10:1)

  • Procedure:

    • Mix reagents in a sealed tube.

    • Heat to 100°C for 4 hours.

    • Critical Step: The free amine must be protected (e.g., Boc) before this step if using the HCl salt directly, or use excess base to neutralize the HCl.

  • Result: 3,5-diaryl-tyrosine derivative.

Visualizations of Mechanism

Diagram 1: Thyronine Synthesis Pathway

This diagram illustrates the conversion of the methyl ester into the active thyroid hormone skeleton.

ThyronineSynthesis Start H-3,5-Diiodo-Tyr-OMe HCl (Starting Material) Step1 Free Base Formation (Neutralization) Start->Step1 NaHCO3/EtOAc Step2 Ullmann Coupling (Cu Catalyst + Aryl Boronic Acid) Step1->Step2 Cs2CO3, CuCl, TMHD 90°C, NMP Intermediate Thyronine Core (Protected Ether) Step2->Intermediate Ether Bond Formation Final T3/T4 Analogs (Hydrolysis/Deprotection) Intermediate->Final LiOH, MeOH/H2O

Caption: Synthetic pathway transforming H-3,5-Diiodo-Tyr-OMe HCl into Thyronine analogs via copper-catalyzed ether formation.

Diagram 2: Decision Logic for Reagent Selection

When to use the Methyl Ester HCl salt versus the Free Acid.

DecisionTree Root Select Tyrosine Derivative Q1 Solvent System? Root->Q1 Q2 Reaction Type? Q1->Q2 Organic (DCM, DMF, NMP) Res1 Use Free Acid (DIT) (Zwitterionic) Q1->Res1 Aqueous / High pH Q2->Res1 Simple Iodination Res2 Use Methyl Ester HCl (H-3,5-Diiodo-Tyr-OMe) Q2->Res2 C-Term Protection Needed Q2->Res2 Metal-Catalyzed Coupling

Caption: Decision matrix for selecting between the ester and free acid forms based on solvent and reaction requirements.

Limitations & Troubleshooting

Stability Issues[5][6][7][8]
  • Photodeiodination: The Carbon-Iodine bond is susceptible to homolytic cleavage under UV/Visible light.

    • Mitigation: Always wrap reaction vessels in aluminum foil and store the solid in amber vials at -20°C.

  • Racemization: Prolonged exposure to strong base (e.g., during saponification of the methyl ester) can lead to partial racemization of the L-isomer.

    • Mitigation: Use LiOH at 0°C in THF/Water rather than NaOH at reflux.

Synthetic Pitfalls
  • HCl Salt Interference: The hydrochloride salt is acidic. In metal-catalyzed reactions (Suzuki/Ullmann), the HCl must be neutralized in situ with an extra equivalent of base (e.g., TEA or K₂CO₃) or the catalyst will be deactivated.

  • Solubility in Non-Polars: While soluble in DMSO/DMF, the salt form is insoluble in pure non-polar solvents like Hexane or Toluene. A phase transfer catalyst or cosolvent is required.

References

  • Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity.[5] Endocrinology, 101(4), 1276-1280.[5]

  • Yoburn, J. C., & Van Vranken, D. L. (2003). Synthesis of dityrosine cross-linked peptide dimers using the Miyaura-Suzuki reaction.[6] Organic Letters, 5(16), 2817-2820.

  • Buck, E., et al. (2002). Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione.[3] Organic Letters, 4(10), 1623–1626.

  • PubChem Compound Summary. (2025). 3,5-Diiodotyrosine methyl ester hydrochloride. National Center for Biotechnology Information.

  • MedChemExpress. (2024). H-Tyr-OMe HCl Product Information & Solubility Data.

Sources

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